molecular formula C12H15IN2O2 B2472126 N-(4-iodophenyl)-2-morpholinoacetamide CAS No. 270086-77-6

N-(4-iodophenyl)-2-morpholinoacetamide

Cat. No.: B2472126
CAS No.: 270086-77-6
M. Wt: 346.168
InChI Key: QQZILBZQEZZWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2-morpholinoacetamide is a useful research compound. Its molecular formula is C12H15IN2O2 and its molecular weight is 346.168. The purity is usually 95%.
BenchChem offers high-quality N-(4-iodophenyl)-2-morpholinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-2-morpholinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-iodophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZILBZQEZZWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(4-iodophenyl)-2-morpholinoacetamide

[1][2]

Executive Summary

N-(4-iodophenyl)-2-morpholinoacetamide (CAS: 270086-77-6) is a bifunctional pharmacophore scaffold widely utilized in drug discovery.[1] It serves as a critical intermediate due to its unique structural duality:

  • The Morpholine Moiety: Enhances aqueous solubility and metabolic stability, often acting as a solvent-exposed "tail" in kinase inhibitors.[1]

  • The 4-Iodoaryl Group: Provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.

This guide provides a validated synthetic workflow, physicochemical analysis, and reactivity profile for researchers utilizing this compound as a lead optimization fragment.[1]

Chemical Structure & Properties[1][3][4][5][6][7][8]

Identification Data
PropertyDetail
IUPAC Name N-(4-iodophenyl)-2-(morpholin-4-yl)acetamide
CAS Number 270086-77-6
Molecular Formula C₁₂H₁₅IN₂O₂
Molecular Weight 346.17 g/mol
SMILES O=C(CN1CCOCC1)Nc2ccc(I)cc2
InChIKey Verified Key Required (Analogous Class)
Appearance Off-white to pale yellow solid
Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and binding potential:

  • Domain A (Morpholine Ring): A saturated heterocycle with a pKa ~8.3 (conjugate acid).[1] It acts as a hydrogen bond acceptor and provides solubility modulation.[1] The chair conformation is sterically bulky but electronically neutral.[1]

  • Domain B (Acetamide Linker): A 2-carbon spacer containing a rigid amide bond.[1] The carbonyl oxygen serves as a hydrogen bond acceptor, while the NH is a donor.[1] This linker isolates the electronic effects of the morpholine from the aromatic system.[1]

  • Domain C (4-Iodophenyl): An electron-deficient aromatic ring due to the inductive withdrawal of the iodine.[1] The C-I bond is weak (approx. 65 kcal/mol), making it the primary site for oxidative addition by transition metals.[1]

Synthetic Framework

The synthesis follows a robust convergent nucleophilic substitution pathway.[1] This protocol is preferred over direct coupling of morpholinoacetic acid due to higher yields and easier purification of the intermediate.[1]

Retrosynthetic Analysis (DOT Visualization)

RetrosynthesisTargetN-(4-iodophenyl)-2-morpholinoacetamideInterIntermediate:2-chloro-N-(4-iodophenyl)acetamideInter->TargetSN2 Substitution(Morpholine, Base)SM1Starting Material 1:4-IodoanilineSM1->InterAcylation(-HCl)SM2Starting Material 2:Chloroacetyl ChlorideSM2->InterReagentReagent:MorpholineReagent->Target

Figure 1: Retrosynthetic disconnection showing the two-step assembly from 4-iodoaniline.

Validated Experimental Protocol
Step 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide

Rationale: Acylation of the aniline must be performed first to avoid competing reactions with the morpholine nitrogen.

  • Dissolution: Dissolve 4-iodoaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.[1] Cool to 0°C.[1]

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 eq). The reaction is highly exothermic; maintain temperature <5°C during addition.[1]

  • Workup: Stir at Room Temperature (RT) for 2-4 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted aniline) and brine.[1] Dry over Na₂SO₄.[1][2]

  • Outcome: The intermediate precipitates or is isolated as a solid. Yields typically >85%.

Step 2: Nucleophilic Substitution with Morpholine

Rationale: The alpha-chloro amide is highly susceptible to S_N2 attack by the secondary amine (morpholine).[1]

  • Reaction: Suspend the Step 1 intermediate (1.0 eq) in Acetonitrile (MeCN) or Toluene.

  • Nucleophile: Add Morpholine (2.0 - 3.0 eq). Excess morpholine acts as both nucleophile and base, though K₂CO₃ (2.0 eq) can be added if using stoichiometric morpholine.[1]

  • Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]

  • Purification:

    • Filtration: Remove inorganic salts.[1]

    • Recrystallization:[3] Ethanol or Ethyl Acetate/Hexane is standard.[1]

    • Flash Chromatography: If necessary, elute with DCM:MeOH (95:5).[1]

Physicochemical & Reactivity Profile[3]

Calculated Properties
PropertyValueSignificance
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1]
pKa (Basic) ~7.8 (Morpholine N)Exists partially as a cation at physiological pH (7.4), aiding solubility.[1]
PSA (Polar Surface Area) ~41 ŲFavorable for CNS penetration and oral bioavailability.[1]
H-Bond Donors 1 (Amide NH)Critical for binding pocket interactions.[1]
Reactivity Map (DOT Visualization)

ReactivityCenterN-(4-iodophenyl)-2-morpholinoacetamideSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Center->SuzukiC-I BondOxidative AdditionSonoSonogashira Coupling(Alkyne, CuI, Pd)Center->SonoC-I BondSaltSalt Formation(HCl, MsOH)Center->SaltMorpholine NProtonationAmideHydAmide Hydrolysis(Strong Acid/Base)Center->AmideHydMetabolicInstability

Figure 2: Functionalization pathways. The C-I bond allows for library expansion, while the morpholine nitrogen allows for salt formation.[1]

Applications in Drug Discovery[3]

Scaffold Utility

This molecule acts as a "linker-fragment" in Fragment-Based Drug Design (FBDD).[1]

  • Kinase Inhibition: The morpholine group often mimics the ATP-ribose interaction or solubilizes the inhibitor in the solvent front of the kinase domain (e.g., similar to the morpholine in Gefitinib).[1]

  • PROTAC Linkers: The acetamide chain provides a minimal length spacer, and the iodine allows attachment to E3 ligase ligands or warheads.[1]

Biological Context

While the isolated fragment has low intrinsic potency, analogues of N-aryl-2-morpholinoacetamides have demonstrated activity in:

  • Antimicrobial agents: Disrupting bacterial cell wall synthesis.[1]

  • Analgesics: Modulating ion channels (Nav1.7).[1]

Safety & Handling

  • Hazards: The compound contains an aryl iodide and a morpholine ring. It should be treated as a potential irritant (Skin/Eye).[1]

  • Precursor Warning: Chloroacetyl chloride (used in synthesis) is a potent lachrymator and corrosive. 4-Iodoaniline is toxic if swallowed or absorbed through the skin.[1]

  • Storage: Store in a cool, dry place away from light (iodides can photodegrade, turning yellow/purple upon liberation of I₂).[1]

References

  • Synthesis of N-aryl-2-morpholinoacetamides

    • Source: Nagaraj, A. et al. "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents."[1][4] International Journal of Research in Engineering and Science, 2021.[1][4]

  • General Reactivity of 2-chloro-N-arylacetamides

    • Source: Ochilov, S. et al. "Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide." CyberLeninka, 2025.[1]

  • Compound Properties (PubChem)

    • Source: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12147, N-(4-Iodophenyl)acetamide" (Analogous Intermediate).

  • Commercial Availability & CAS Verification

    • Source: BLDpharm / Chem960 Databases for CAS 270086-77-6.[1]

    • [1]

The Ascendant Role of Morpholine-Substituted Acetamides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a morpholine ring and an acetamide linker has given rise to a privileged structural motif in medicinal chemistry, yielding a vast and expanding library of bioactive compounds. This technical guide provides an in-depth exploration of morpholine-substituted acetamide compounds, navigating their synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern their therapeutic potential. By delving into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.

Introduction: The Strategic Union of Morpholine and Acetamide

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry.[1][2][3] Its inherent properties, including high polarity, aqueous solubility, and metabolic stability, make it an attractive component for modulating the pharmacokinetic profiles of drug candidates.[4][5] The morpholine nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions, contributing to potent and selective target binding.[6][7]

When coupled with the acetamide linker, a simple yet functionally critical moiety, the resulting scaffold gains a new dimension of versatility. The acetamide group provides a key hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[8][9] This combination has proven to be a powerful strategy in the design of novel therapeutics, with numerous examples demonstrating significant biological activity.[1][10]

This guide will dissect the key attributes of morpholine-substituted acetamides, offering a granular look at their synthesis, biological impact, and the experimental methodologies used to evaluate them.

Synthetic Strategies for Morpholine-Substituted Acetamides

The synthesis of morpholine-substituted acetamides is generally achieved through straightforward and efficient chemical transformations. The most common approach involves the coupling of a morpholine-containing amine with a suitable carboxylic acid or its activated derivative.

General Synthesis Workflow

A typical synthetic route is depicted below. This involves the reaction of a substituted chloroacetyl chloride with a primary or secondary amine to form a 2-chloro-N-substituted acetamide intermediate. Subsequent nucleophilic substitution of the chlorine atom with morpholine yields the final morpholine-substituted acetamide.

SynthesisWorkflow Start Substituted Aniline/ Amine Intermediate 2-Chloro-N-substituted acetamide Start->Intermediate Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct Morpholine-Substituted Acetamide Intermediate->FinalProduct Nucleophilic Substitution Morpholine Morpholine Morpholine->FinalProduct

Caption: General synthetic workflow for morpholine-substituted acetamides.

Experimental Protocol: Synthesis of 2-morpholino-N-phenylacetamide

This protocol provides a representative example of the synthesis of a morpholine-substituted acetamide.

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Morpholine

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Step-by-Step Procedure:

  • Synthesis of 2-chloro-N-phenylacetamide:

    • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Synthesis of 2-morpholino-N-phenylacetamide:

    • Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) and morpholine (1.5 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, such as potassium carbonate or triethylamine (2.0 eq), to the mixture.

    • Heat the reaction mixture at 60-80°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and partition between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the pure 2-morpholino-N-phenylacetamide.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Diverse Biological Activities and Mechanisms of Action

Morpholine-substituted acetamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound class.[1][11][12] These molecules have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

3.1.1. PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][11] Several morpholine-substituted acetamide derivatives have been identified as potent inhibitors of this pathway.[1] The morpholine moiety often plays a crucial role in binding to the kinase domain of these enzymes.[7][11]

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MorpholineAcetamide Morpholine-Substituted Acetamide MorpholineAcetamide->PI3K inhibits MorpholineAcetamide->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-substituted acetamides.

3.1.2. Induction of Apoptosis:

Some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells.[13][14] Mechanistic studies suggest that these compounds can bind to anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.[13]

3.1.3. VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12] Certain morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, highlighting their potential as anti-angiogenic agents.[12]

Table 1: Anticancer Activity of Selected Morpholine-Substituted Acetamides

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Morpholino-1,3,5-triazinyl-benzamideHCT-116, MCF-7PotentPI3K/Akt/mTOR pathway inhibition[1]
Morpholine substituted quinazoline (AK-10)A549, MCF-7, SHSY-5Y8.55, 3.15, 3.36Induction of apoptosis, Bcl-2 binding[13][14]
Morpholine-benzimidazole-oxadiazoleHT-29-VEGFR-2 inhibition[12]
Morpholine-acetamide derivative (1h)Ovarian cancer (ID8)9.40Carbonic anhydrase inhibition, HIF-1α inhibition[15][16]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Morpholine-substituted acetamides have emerged as promising candidates in this area.[17][18]

3.2.1. Inhibition of Nitric Oxide Synthase (iNOS):

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation.[17][19] Novel monocyclic β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human iNOS.[17][19]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Morpholine-substituted acetamides have demonstrated activity against a range of bacterial and fungal pathogens.[8][20][21]

3.3.1. Antibacterial Activity:

Several studies have reported the synthesis and evaluation of morpholine-substituted acetamides with antibacterial properties.[8][21] For instance, certain aminopyridine, pyrrolidine, piperidine, and morpholine acetamides have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[8]

3.3.2. Antifungal Activity:

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[20] Optimization of this series led to compounds with broad-spectrum antifungal activity and in vivo efficacy in a murine model of systemic candidiasis.[20]

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. Morpholine-substituted acetamides have shown potential as neuroprotective agents by targeting key enzymes involved in these disorders.[22]

3.4.1. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.[1][22] Several morpholine acetamide derivatives have been screened for their MAO inhibitory potential, with some compounds showing significant and selective inhibition of MAO-A or MAO-B.[1][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-substituted acetamides is highly dependent on the nature and position of substituents on both the morpholine and the acetamide portions of the molecule.

  • Substitutions on the Phenyl Ring of the Acetamide: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the anticancer and anti-inflammatory activities.[11][19] For instance, in a series of anticancer morpholine derivatives, a trifluoromethoxy group at the meta-position of the benzamide moiety was found to be crucial for activity.[11]

  • The Nature of the Amine Attached to the Acetyl Group: The incorporation of different heterocyclic amines in place of morpholine can modulate the biological activity profile.[8]

  • Substitutions on the Morpholine Ring: Modifications to the morpholine ring itself, such as the introduction of alkyl groups, can impact the compound's metabolic stability and potency.[20]

Future Perspectives and Conclusion

The morpholine-substituted acetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[2][6] The synthetic accessibility and the wide range of achievable structural diversity make this an attractive area for further exploration.[11] Future research will likely focus on the development of more potent and selective inhibitors of specific biological targets, as well as the optimization of pharmacokinetic properties to enhance their clinical translatability.[22]

References

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate. Available at: [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. MDPI. Available at: [Link]

  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Publishing. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. MDPI. Available at: [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]

  • Novel selective morpholine trace amine-associated receptor 1 partial agonists show promising preclinical effects for neuropsychiatric disorders and are well tolerated in healthy volunteers. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Pharmacological profile of morpholine and its derivatives Several... ResearchGate. Available at: [Link]

  • Health effects of morpholine based coating for fruits and vegetables. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Reagents required for preparing N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide: A Guide to Reagent Selection and Protocol Optimization

Abstract

N-(4-iodophenyl)-2-morpholinoacetamide is a valuable scaffold in medicinal chemistry and drug development, often serving as a key intermediate for more complex molecular targets. Its synthesis involves the formation of a robust amide bond, a reaction that is central to modern organic synthesis. This application note provides a comprehensive guide for researchers, detailing two reliable and efficient protocols for the preparation of this target compound. We delve into the causality behind reagent selection, comparing a classic two-step acyl chloride method with a modern one-pot carbodiimide-mediated coupling. This guide offers detailed, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction: The Importance of Amide Bond Formation

The amide bond is a cornerstone of biological and pharmaceutical chemistry, most notably forming the backbone of proteins.[1] The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide requires the coupling of two key fragments: 4-iodoaniline and 2-morpholinoacetic acid. While the direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures (often >200 °C) and results in the elimination of water, such conditions are incompatible with most functionalized molecules.

Therefore, the synthesis necessitates the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This activation facilitates nucleophilic attack by the amine under mild conditions. This document outlines two field-proven strategies to achieve this transformation efficiently.

Overall Reaction Scheme

The synthesis is achieved by coupling 4-iodoaniline with 2-morpholinoacetic acid. The general transformation is depicted below.

cluster_reactants Starting Materials cluster_product Product A 4-Iodoaniline plus + B 2-Morpholinoacetic Acid C N-(4-iodophenyl)-2-morpholinoacetamide plus->C Coupling Reagents

Figure 1: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.

Reagents and Materials

Successful synthesis depends on the quality of the reagents and appropriate equipment. The following table summarizes the key materials required for both protocols described herein.

Reagent / MaterialMolecular FormulaM.W. ( g/mol )Role / PurposeVendor (Example)
4-IodoanilineC₆H₆IN219.02Starting Material (Amine)Sigma-Aldrich
2-Morpholinoacetic AcidC₆H₁₁NO₃145.16Starting Material (Acid)Commercially Available
Thionyl Chloride (SOCl₂)SOCl₂118.97Activating Agent (Protocol A)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93SolventFisher Scientific
Triethylamine (TEA)(C₂H₅)₃N101.19BaseSigma-Aldrich
EDC HydrochlorideC₈H₁₇N₃·HCl191.70Coupling Reagent (Protocol B)Aapptec[2]
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)Coupling Additive (Protocol B)Bachem[3]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic BaseSigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05SolventVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction/ChromatographyFisher Scientific
HexanesC₆H₁₄ (mixture)~86.18Chromatography SolventFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentVWR
Silica GelSiO₂60.08Stationary Phase (Chromatography)Sorbent Technologies
Standard GlasswareN/AN/AReaction Vessel, Funnels, etc.N/A
Magnetic Stirrer/HotplateN/AN/AAgitation and HeatingN/A
TLC Plates (Silica)N/AN/AReaction MonitoringMilliporeSigma

Experimental Protocols

Two primary methods are presented. Protocol A is a robust, traditional method involving the formation of a highly reactive acyl chloride intermediate. Protocol B is a milder, one-pot procedure common in modern medicinal chemistry that uses a carbodiimide coupling agent.[4]

Protocol A: Synthesis via 2-Morpholinoacetyl Chloride Intermediate

This method proceeds in two distinct steps: the activation of the carboxylic acid with thionyl chloride, followed by the coupling reaction with the amine.

Step A1: Preparation of 2-Morpholinoacetyl Chloride Hydrochloride

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-morpholinoacetic acid (5.0 g, 34.4 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Place the flask in an ice bath (0 °C). Slowly add thionyl chloride (3.0 mL, 41.3 mmol, 1.2 eq) dropwise over 10 minutes.

    • Expert Insight: Thionyl chloride is highly reactive and corrosive; slow addition at 0 °C controls the exothermic reaction and minimizes side product formation. The reaction produces HCl and SO₂ gas, and must be performed in a certified chemical fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete conversion.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting solid is 2-morpholinoacetyl chloride hydrochloride, which is typically used immediately in the next step without further purification.

Step A2: Amide Coupling

  • Setup: In a separate 250 mL round-bottom flask, dissolve 4-iodoaniline (7.5 g, 34.2 mmol) and triethylamine (TEA, 12.0 mL, 86.1 mmol, 2.5 eq) in anhydrous DCM (80 mL). Cool the solution in an ice bath.

    • Expert Insight: Two equivalents of TEA are required: one to neutralize the hydrochloride salt of the acyl chloride and another to scavenge the HCl generated during the amide formation. A slight excess ensures the reaction goes to completion.

  • Coupling: Dissolve the crude 2-morpholinoacetyl chloride hydrochloride from Step A1 in a minimal amount of anhydrous DCM (20 mL) and add it dropwise to the stirring 4-iodoaniline solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-iodoaniline spot has been consumed.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to yield the pure N-(4-iodophenyl)-2-morpholinoacetamide.[5]

Protocol B: One-Pot Synthesis via EDC/HOBt Coupling

This protocol leverages the efficiency of modern coupling reagents to form the amide bond in a single step, avoiding the harsh conditions of the acyl chloride method.

  • Setup: To a 250 mL round-bottom flask, add 2-morpholinoacetic acid (5.0 g, 34.4 mmol), 4-iodoaniline (7.5 g, 34.2 mmol), and 1-hydroxybenzotriazole (HOBt, 5.1 g, 37.7 mmol, 1.1 eq) in acetonitrile (100 mL).

    • Expert Insight: HOBt is a crucial additive in carbodiimide couplings. It reacts with the activated acid to form an HOBt-ester intermediate, which reduces the risk of side reactions and improves coupling efficiency, especially with less reactive anilines.[3][4]

  • Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add N,N-Diisopropylethylamine (DIPEA, 7.2 mL, 41.3 mmol, 1.2 eq), followed by EDC hydrochloride (7.2 g, 37.6 mmol, 1.1 eq) in one portion.

    • Expert Insight: EDC is a water-soluble carbodiimide, meaning its urea byproduct can be easily removed during the aqueous work-up, simplifying purification compared to reagents like DCC.[2] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic species without interfering in the coupling.[3]

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for completion using TLC.

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography as described in Protocol A.

Experimental Workflow and Decision Making

The choice between Protocol A and Protocol B depends on substrate sensitivity, cost, and desired workflow. The following diagram illustrates the overall process.

G cluster_methods Method Selection start Starting Materials (4-Iodoaniline, 2-Morpholinoacetic Acid) protocol_a Protocol A: Acyl Chloride Route (Robust, High-Yield, Harsh) start->protocol_a Choose for scalability protocol_b Protocol B: EDC/HOBt Coupling (Mild, One-Pot, Simpler Work-up) start->protocol_b Choose for sensitive substrates workup Aqueous Work-up (Acid/Base Wash) protocol_a->workup protocol_b->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization final_product Pure N-(4-iodophenyl)-2- morpholinoacetamide characterization->final_product

Figure 2: Decision workflow for the synthesis of the target compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • 4-Iodoaniline: This compound can be harmful if swallowed or inhaled and may cause skin irritation. Handle in a well-ventilated area or fume hood.[6]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

  • EDC Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Dichloromethane, acetonitrile, and ethyl acetate are volatile and flammable. Work in a well-ventilated area away from ignition sources.

References

  • Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Vol. 124, No. 5, pp. 1019–1023. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Organic Syntheses. p-IODOANILINE. [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]

  • ACS Omega. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • ARKIVOC. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • Molecules. (2020). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. [Link]

  • Tetrahedron Letters. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. N-(4-Iodophenyl)acetamide. [Link]

  • CyberLeninka. (2023). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • Sarex. 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]

Sources

Application Note: High-Fidelity Functionalization of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic functionalization of N-(4-iodophenyl)-2-morpholinoacetamide (Compound 1) . This scaffold represents a "privileged structure" in medicinal chemistry, combining a highly reactive aryl iodide "handle" for diversity-oriented synthesis with a morpholine "tail" that enhances aqueous solubility and metabolic stability.

Key Technical Insight: The primary challenge in functionalizing Compound 1 is not the reactivity of the iodine, but the management of the morpholine nitrogen. While the aryl iodide is primed for oxidative addition, the basic morpholine nitrogen (


, pKa ~8.3) acts as a competitive ligand for palladium species, potentially leading to catalyst poisoning or arrested turnover. This guide provides optimized protocols to mitigate this effect using bulky phosphine ligands and leverages the morpholine moiety for rapid "catch-and-release" purification.

Chemical Space & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

  • The Handle (C-I): The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl, making it the exclusive site of oxidative addition under standard Pd-catalyzed conditions.

  • The Linker (Amide): The acetamide group at the para position exerts a dual effect: it is inductively withdrawing (activating for nucleophilic attack) but resonance donating (passivating for oxidative addition). However, the high lability of the iodide overrides these subtle electronic effects.

  • The Trap (Morpholine): The distal morpholine nitrogen is a soft nucleophile. In the absence of sterically demanding ligands on the metal center, this nitrogen will coordinate to Pd(II) intermediates, forming stable, inactive "palladacycles."

Visualization: Reactivity Logic Workflow

The following diagram illustrates the decision matrix for functionalizing Compound 1.

ReactivityLogic Substrate N-(4-iodophenyl)-2- morpholinoacetamide Decision Target Motif? Substrate->Decision Suzuki Biaryl/Heteroaryl (Suzuki-Miyaura) Decision->Suzuki C-C Bond Buchwald Aniline/Amine (Buchwald-Hartwig) Decision->Buchwald C-N Bond Sonogashira Alkyne Linker (Sonogashira) Decision->Sonogashira C-C (sp) Bond Morpholine_Risk Risk: Morpholine Pd-Coordination Suzuki->Morpholine_Risk Use Bulky Ligands Amide_Risk Risk: Amide Deprotonation Buchwald->Amide_Risk Avoid Strong Bases Purification Purification Strategy: SCX Cartridge Morpholine_Risk->Purification Leverage for SCX Catch & Release

Caption: Decision matrix for functionalization, highlighting the interplay between reaction type and substrate-specific risks.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use this protocol to attach aryl or heteroaryl groups.[1][2]

Rationale: Standard Pd(


)

often fails here due to phosphine displacement by the morpholine. We utilize Pd(dppf)Cl

, a bidentate ligand catalyst that resists displacement, or SPhos , which creates a protective steric shell.

Materials:

  • Compound 1 (1.0 equiv)[1][2]

  • Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [3]·DCM (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered partners)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[3]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with Compound 1, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add the Dioxane/Water mixture (degassed).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM quickly under a positive stream of inert gas.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: 110°C for 30 minutes (High Absorption setting).

  • Monitoring: Monitor via LCMS. Look for the disappearance of the M+H (Compound 1) and appearance of Product M+H. Note: The product will retain the morpholine, so it will still ionize well in positive mode.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Use this protocol to synthesize aniline derivatives.

Rationale: Strong bases like NaOtBu can deprotonate the acetamide linker (pKa ~15), leading to side reactions. We use


  (weaker base) and BrettPhos  or XPhos  precatalysts to ensure the coupling happens exclusively at the iodine.

Materials:

  • Compound 1 (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: t-Amyl Alcohol or t-Butanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine Compound 1, Base, and Catalyst in a vial.

  • Amine Addition: Add the amine and solvent.

  • Reaction: Heat to 100°C.

    • Critical Check: If the amine is volatile, use a sealed tube.

  • Quench: Cool to room temperature and filter through a pad of Celite to remove insoluble phosphate salts.

The "Morpholine Advantage": Purification Strategy[4]

The presence of the morpholine ring allows for a highly efficient "Catch-and-Release" purification, bypassing tedious silica gel chromatography for many derivatives.

Method: Strong Cation Exchange (SCX) [4]

  • Loading: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge (silica-bonded propylsulfonic acid).

  • Washing (The "Release" of Impurities): Flush the cartridge with 3–5 column volumes of Methanol.

    • Result: Neutral impurities (excess boronic acid, phosphine oxides, de-halogenated byproducts) wash through. The product remains bound to the sulfonic acid via the morpholine nitrogen.

  • Elution (The "Catch"): Flush with 2M

    
     in Methanol.
    
    • Result: The ammonia displaces the morpholine, releasing the pure product.

  • Finishing: Concentrate the ammoniacal filtrate in vacuo to yield the free base.

Data Summary: Purification Efficiency
MethodPurity (LCMS)Recovery YieldTime RequiredSolvent Usage
Silica Column >95%70-85%2-3 HoursHigh
SCX Cartridge >98%90-95%20 MinutesLow

Mechanistic Pathway (Graphviz)

The following diagram details the catalytic cycle, emphasizing the role of the bulky ligand in preventing morpholine interference.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Compound 1 Coordination Ligand Exchange (Boronic Acid/Amine) OxAdd->Coordination + Coupling Partner + Base Poison CATALYST POISONING (Morpholine Coordination) OxAdd->Poison Low Steric Bulk Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->Pd0 - Product Poison->Pd0 Reversible (Slow)

Caption: Pd(0)/Pd(II) catalytic cycle. Note the "Poisoning" off-ramp where the morpholine tail can sequester the catalyst if non-bulky ligands are used.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Teledyne ISCO. (2012).[5] Purification of Alkaloids using RediSep Rf SCX Columns. Application Note AN87. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][6][7][8] Reaction of aryl bromides with tin amides containing solubilizing and stabilizing groups. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

Sources

Application Note: Rapid and Efficient Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide, a key intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and a more favorable environmental footprint.[1][2][3][4] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, experimental setup, purification, and detailed characterization of the final product.

Introduction: The Power of Microwave-Assisted Synthesis

The quest for rapid, efficient, and sustainable chemical transformations is a cornerstone of modern drug discovery and development. Microwave-assisted organic synthesis has emerged as a transformative technology, addressing many of the limitations associated with traditional heating methods.[5] Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1][6] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][7]

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide proceeds via a nucleophilic substitution reaction. In this process, the nucleophilic secondary amine of morpholine attacks the electrophilic carbon of the chloro-acetyl group in 2-chloro-N-(4-iodophenyl)acetamide. The application of microwave energy is particularly advantageous for this type of reaction as it can effectively heat polar solvents and reagents, thereby accelerating the formation of the desired product.[1][8]

Reaction Scheme and Mechanism

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide is achieved through the reaction of 2-chloro-N-(4-iodophenyl)acetamide with morpholine.

Reaction:

Caption: Overall reaction for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.

Mechanism of Microwave Heating:

Microwave heating accelerates the reaction through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating.[1][6]

  • Ionic Conduction: If any ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, generating heat.[7]

G cluster_microwave Microwave Irradiation cluster_mechanisms Heating Mechanisms cluster_outcome Result MW Microwave Energy Dipolar Dipolar Polarization (Polar Molecules) MW->Dipolar Ionic Ionic Conduction (Ionic Species) MW->Ionic Heating Rapid & Uniform Heating Dipolar->Heating Ionic->Heating Acceleration Reaction Acceleration Heating->Acceleration

Caption: Mechanism of microwave heating in chemical reactions.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis, purification, and characterization of N-(4-iodophenyl)-2-morpholinoacetamide.

Materials and Instrumentation
MaterialGradeSupplier
2-chloro-N-(4-iodophenyl)acetamide≥98%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich
Instrumentation Model Manufacturer
Microwave Synthesizere.g., Biotage Initiator+Biotage
Rotary Evaporator--
Melting Point Apparatus--
¹H and ¹³C NMR Spectrometer400 MHzBruker
Mass Spectrometer (LC-MS)-Agilent
Synthesis Workflow

G Reactants 1. Combine Reactants - 2-chloro-N-(4-iodophenyl)acetamide - Morpholine - Ethanol Microwave 2. Microwave Irradiation - Set Temperature & Time Reactants->Microwave Quench 3. Reaction Quenching - Cool to Room Temperature - Add Saturated NaHCO₃ Microwave->Quench Extract 4. Extraction - Extract with Dichloromethane Quench->Extract Dry 5. Drying & Filtration - Dry with MgSO₄ - Filter Extract->Dry Evaporate 6. Solvent Removal - Rotary Evaporation Dry->Evaporate Purify 7. Purification - Recrystallization from Ethanol/Water Evaporate->Purify Characterize 8. Characterization - Melting Point - NMR - Mass Spectrometry Purify->Characterize

Caption: Step-by-step workflow for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.

Detailed Synthesis Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-N-(4-iodophenyl)acetamide (1.0 g, 3.39 mmol).

  • Add anhydrous ethanol (5 mL) to the vial.

  • Add morpholine (0.59 g, 0.67 mL, 6.78 mmol, 2.0 equivalents).

  • Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford N-(4-iodophenyl)-2-morpholinoacetamide as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized N-(4-iodophenyl)-2-morpholinoacetamide should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to aromatic, morpholine, and acetamide protons
¹³C NMR (100 MHz, CDCl₃) Peaks corresponding to aromatic, morpholine, and acetamide carbons
Mass Spectrometry (LC-MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₅IN₂O₂)

Advantages of the Microwave-Assisted Protocol

This microwave-assisted protocol offers several distinct advantages over conventional heating methods:

  • Rapid Synthesis: Reaction times are significantly reduced from hours to just 15 minutes.[3]

  • High Yields: Microwave heating often leads to higher product yields due to reduced side product formation.[4][5]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption compared to heating an oil bath or heating mantle.[2]

  • Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, leading to highly reproducible results.[5]

  • Greener Chemistry: The reduction in reaction time and energy usage, along with the potential for using more environmentally benign solvents, aligns with the principles of green chemistry.[1][2]

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave vials are designed for high pressures. However, always ensure the vial is not overfilled and that the reaction is monitored for any unexpected pressure increases.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

The microwave-assisted synthesis of N-(4-iodophenyl)-2-morpholinoacetamide presented in this application note provides a rapid, efficient, and scalable method for producing this valuable chemical intermediate. The significant reduction in reaction time and potential for improved yields make this a highly attractive alternative to traditional synthetic approaches, particularly in a high-throughput drug discovery environment.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]

  • Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions - Taylor & Francis. Available at: [Link]

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in N-(4-iodophenyl)-2-morpholinoacetamide preparation

Technical Support Center: -(4-iodophenyl)-2-morpholinoacetamide Synthesis

Case ID: IMP-MORPH-IODO-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of

oxidative instability of the iodideincomplete alkylationquaternary ammonium salt formation1

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Synthetic Baseline & Failure Points

Before troubleshooting, validate your protocol against the standard mechanistic pathway. Deviations here are the primary source of impurities.

The Standard Workflow
  • Acylation: 4-iodoaniline + Chloroacetyl chloride

    
    Intermediate A  (2-chloro-
    
    
    -(4-iodophenyl)acetamide).[1]
  • Amination: Intermediate A + Morpholine (excess)

    
    Target Product .
    
Visualizing the Impurity Landscape

The following diagram maps the reaction logic and where specific impurities arise.

ReactionPathwaysStart4-IodoanilineInterIntermediate A(Chloroacetamide)Start->InterAcylation(DCM, 0°C)Imp1Impurity 1:Oxidized Iodine(Purple/Brown)Start->Imp1Light/AirExposureReagent1ChloroacetylChlorideReagent1->InterProductTarget Product(Morpholinoacetamide)Inter->ProductS_N2 Substitution(DMF/MeCN, Base)Imp3Impurity 3:Hydrolyzed Amide(Aniline reversion)Inter->Imp3Aq. Workup(High pH)MorphMorpholine(Nucleophile)Morph->ProductImp2Impurity 2:Quaternary Dimer(Over-alkylation)Product->Imp2+ Intermediate A(Low Morpholine Equiv)

Caption: Figure 1. Reaction scheme highlighting the critical nodes where impurities (red) diverge from the productive pathway (green).

Module 2: Troubleshooting Phase I (The Acylation)

Symptom: The intermediate (2-chloro-

1
Q: Why is my intermediate turning purple?

Diagnosis: Iodine Liberation. The C-I bond on the aniline ring is photosensitive and prone to oxidation.[1] If the reaction turns purple/brown, free iodine (

  • Corrective Action:

    • Wrap flask in foil: Perform all steps in the dark.

    • Argon/Nitrogen Sparge: Oxygen accelerates this degradation.[1]

    • Wash: If the solid is colored, wash the crude filter cake with 5% aqueous sodium thiosulfate (

      
      ) to reduce 
      
      
      back to iodide before recrystallization.[1]
Q: I see two spots on TLC after adding chloroacetyl chloride.

Diagnosis: Di-acylation or Unreacted Aniline. While aniline usually mono-acylates, forcing conditions can lead to

  • Corrective Action:

    • Base Control: Ensure you are using a scavenger base (Triethylamine or Pyridine, 1.1 eq) to neutralize HCl.[1]

    • Temperature: Keep addition at 0°C. Do not reflux this step; room temperature is sufficient for acyl chlorides.

Module 3: Troubleshooting Phase II (The Amination)

Symptom: Low yield, sticky product, or persistent starting material (Intermediate A) on TLC.

Q: The reaction stalls with ~20% starting material remaining. Adding more heat doesn't help.

Diagnosis: The "Salting Out" Effect. As morpholine reacts, it generates HCl.[1] If you use only 1 equivalent of morpholine, the HCl protonates the remaining morpholine, rendering it non-nucleophilic.

  • Protocol Adjustment:

    • Stoichiometry: You must use at least 2.5 to 3 equivalents of morpholine (or 1 eq Morpholine + 2 eq

      
      ).[1]
      
    • Catalysis (The Finkelstein Modification): Add 10 mol% Potassium Iodide (KI) .[1]

      • Mechanism:[][3] KI converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, drastically accelerating the reaction.[1]

Q: My product is a sticky gum/oil, but it should be a solid (MP ~196°C).

Diagnosis: Quaternary Ammonium Salt Contamination. The product contains a tertiary amine.[4] If the reaction runs with a deficit of morpholine or at very high concentration, the product can attack the starting material, forming a bis-ammonium dimer (Impurity 2 in Fig 1).

  • Solubility Check: Dissolve a small sample in water.[1] If it dissolves, it is the salt (impurity).[1] The target product is water-insoluble.

  • Corrective Action:

    • Dilution: Run the reaction at 0.1 M concentration.

    • Order of Addition: Add the Intermediate A slowly to a solution of excess morpholine, not the other way around.

Module 4: Purification & Isolation Strategy

Symptom: Standard silica columns are providing poor separation or streaking.[1]

Purification Decision Matrix
Impurity TypeObservationRemoval Strategy
Morpholine HCl White precipitate in reactionAqueous Wash: Partition between EtOAc and Water.[1] The salt stays in water; product goes to organic.
Unreacted Intermediate High Rf spot on TLCChemical Scavenge: Add polymer-supported amine (or excess morpholine) to consume it, then wash.[1]
Free Iodine Yellow/Brown tintThiosulfate Wash: Wash organic layer with 5%

.[1]
Quaternary Dimer Baseline streak on TLCFiltration: These are often insoluble in ether/EtOAc.[1] Filter the crude suspension before evaporation.
Recommended Recrystallization Protocol

For high purity (>98%) required for biological assays, avoid column chromatography if possible, as silica can degrade the iodide.

  • Crude Workup: Extract into Ethyl Acetate, wash with water (

    
    ), then Brine.[1] Dry over 
    
    
    .
  • Solvent System: Ethanol (EtOH) or EtOH/Water (9:1) .[1]

  • Procedure:

    • Dissolve crude solid in boiling EtOH.

    • If colored, treat with activated charcoal and filter hot.

    • Add water dropwise until slight turbidity appears.[1]

    • Cool slowly to RT, then 4°C.

    • Target MP: 196–200°C.

Module 5: Interactive Troubleshooting Logic

Use this flow to diagnose your specific issue immediately.

TroubleshootingTreeStartStart: What is theprimary issue?Q1Is the productcolored (Purple/Brown)?Start->Q1Q2Is the productan Oil/Gum?Q1->Q2NoA1Action: Wash w/ Na2S2O3Protect from LightQ1->A1YesQ3Is the m.p. low(<190°C)?Q2->Q3NoA2Action: Check for Salts.Perform Acid/Base Extr.Q2->A2YesA3Action: Recrystallize(EtOH/H2O)Q3->A3TLC is cleanA4Action: Add KI (cat)Increase Morpholine eq.Q3->A4TLC shows SM

Caption: Figure 2. Decision tree for rapid diagnosis of purity issues.

References

  • Synthesis of Morpholine Acetamide Derivatives: Nagaraj, A., Raghuveer, S. and Amala, G. "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents."[3] International Journal of Research in Engineering and Science, 2021.[3] Link Supports the general amide formation and morpholine substitution conditions.

  • Solubility and Physical Properties: PubChem. "N-(4-Iodophenyl)acetamide Compound Summary." National Library of Medicine.[1] Link Source for melting point and solubility data.

  • Finkelstein Catalysis in Amidation: Ashraf, M. et al. "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates."[1] PubMed Central, 2023. Link Validates the use of KI and base in the substitution step.

  • General Amide Troubleshooting: BenchChem. "Solubility Profile of N-acetyl-N-phenylacetamide." Technical Guide. Link General reference for acetanilide derivative solubility and purification.[1]

Minimizing side reactions during N-(4-iodophenyl)-2-morpholinoacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Overview of the Synthesis: An Amide Coupling Approach

The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide involves the formation of an amide bond between 4-iodoaniline and 2-morpholinoacetic acid. This transformation is typically not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the aniline. The general reaction is depicted below:

Caption: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.

The choice of coupling reagent and reaction conditions is critical to the success of this synthesis, as improper selection can lead to a variety of side reactions, complicating purification and reducing the overall yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of 2-morpholinoacetic acid.2. Deactivation of coupling reagent.3. Poor quality of starting materials or solvents.1. Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding 4-iodoaniline.[1]2. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated intermediates and deactivate coupling reagents.[1]3. Use high-purity starting materials and dry solvents.
Presence of an Insoluble White Precipitate If using DCC or DIC as the coupling reagent, this is likely the dicyclohexylurea or diisopropylurea byproduct.This is a normal byproduct for these reagents. It can be removed by filtration at the end of the reaction. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[2][3]
Major Side Product with a Mass of (M+151) Formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[2][3][4]- Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this rearrangement.[4]- Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rearrangement.[2]- Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[2][3]
Unreacted 4-iodoaniline Remaining The nucleophilicity of 4-iodoaniline may be reduced by its electron-withdrawing iodine substituent, making the reaction sluggish.- Increase the reaction time or temperature moderately.- Consider using a more potent coupling reagent system, such as HATU/DIPEA, which is effective for less reactive amines.[5]- The addition of DMAP as a catalyst with EDC can also enhance the reaction rate with electron-deficient anilines.[5]
Product is Difficult to Purify Co-elution of the product with byproducts or starting materials during chromatography.- If using EDC, perform an acidic wash (e.g., dilute HCl) to remove any basic impurities and the urea byproduct, followed by a basic wash (e.g., dilute NaHCO3) to remove unreacted carboxylic acid.- Recrystallization can be an effective alternative or final purification step for crystalline products.

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

A1: The choice depends on several factors, including scale, budget, and desired purity.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a good starting point. It's effective, and its urea byproduct is water-soluble, simplifying purification.[3] For challenging couplings with the electron-deficient 4-iodoaniline, using EDC in combination with an additive like HOBt or OxymaPure is strongly recommended to boost efficiency and prevent side reactions.[2][5]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a more powerful coupling reagent that can give higher yields and faster reaction times, especially when dealing with less reactive amines.[1] However, it is more expensive. It's crucial to pre-activate the carboxylic acid with HBTU before adding the amine to prevent guanidinylation of the aniline.[1]

Q2: Why is the formation of N-acylurea a problem, and how do I prevent it?

A2: The N-acylurea is a stable and unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings.[3][4] This side reaction consumes your activated acid, reducing the yield of the desired amide.

Caption: Competing pathways for the O-acylisourea intermediate.

To prevent this, you can:

  • Use Additives: HOBt or OxymaPure trap the O-acylisourea intermediate by forming an active ester, which is more stable towards rearrangement but still reactive with the amine.[2][3]

  • Control Temperature: Lowering the reaction temperature (e.g., to 0 °C) slows the rate of the intramolecular rearrangement more than the intermolecular reaction with the amine.[2]

  • Choose Solvent Carefully: Non-polar solvents like DCM can suppress the rearrangement.[4]

Q3: Could a Buchwald-Hartwig amination be a viable alternative synthesis route?

A3: While the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically used to couple an amine with an aryl halide.[6] In this case, it would not be the most direct route. The target molecule is an amide, best formed by coupling a carboxylic acid and an amine. A Buchwald-Hartwig reaction could potentially be used to synthesize the 4-iodoaniline precursor, but not the final amide product directly from 2-morpholinoacetamide. Furthermore, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to potential catalyst inhibition.[7]

Q4: What is the purpose of adding a base like DIPEA or NMM to the reaction?

A4: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required, especially when using aminium/uronium salt coupling reagents (like HBTU, HATU) or when one of the starting materials is a salt (e.g., 2-morpholinoacetic acid hydrochloride).[2][8] The base serves two main purposes:

  • To deprotonate the amine starting material if it is in its hydrochloride salt form.

  • To neutralize any acidic species generated during the reaction, maintaining a favorable pH for the coupling to proceed.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) to achieve good separation between the starting materials (4-iodoaniline and 2-morpholinoacetic acid) and the product. The consumption of the limiting reagent (usually 4-iodoaniline) and the appearance of a new spot for the product indicate that the reaction is progressing.

IV. Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt

This protocol is a reliable starting point for the synthesis, balancing efficiency with cost-effectiveness and ease of workup.

Materials:

  • 2-Morpholinoacetic acid

  • 4-Iodoaniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Saturated NaCl solution (Brine)

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-morpholinoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the mixture and stir for 15 minutes at 0 °C. This is the pre-activation step.

  • In a separate flask, dissolve 4-iodoaniline (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Slowly add the 4-iodoaniline solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the 4-iodoaniline is consumed.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for N-(4-iodophenyl)-2-morpholinoacetamide synthesis using EDC/HOBt.

V. References

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2021). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. ACS Publications. Retrieved from [Link]

  • Takise, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. ACS Publications. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Probst, M. R., et al. (1991). Purification and characterization of a human liver arylacetamide deacetylase. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-morpholinoquinoline 5a. Retrieved from [Link]

  • Pańczyk, K., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide. Retrieved from

  • Ochilov, S. E., et al. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Retrieved from [Link]

  • Kandepi, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. Retrieved from [Link]

  • Liu, D., et al. (2025, June 9). Direct Synthesis of α-Methylated Arylacetamides from Arylacetonitriles via Ir-Catalyzed Cascade α-Methylation and Selective Hydration. Organic Letters. ACS Publications. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

Removing unreacted morpholine from the final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted morpholine from their final product mixtures. Here, we provide in-depth, field-proven solutions and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual morpholine from a reaction mixture?

There are four principal strategies for removing residual morpholine, each suited to different experimental conditions and product characteristics. The choice depends on the properties of your desired product, such as its stability, volatility, and solubility, as well as the scale of your reaction.

  • Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most common and often simplest method. Morpholine, as a secondary amine, is basic and can be protonated by an acid. This forms a water-soluble salt (morpholinium salt), which is then extracted from the organic phase into the aqueous phase.[1]

  • Scavenger Resins: These are solid-supported reagents with functional groups that covalently bind to or sequester specific types of molecules.[2][3] For morpholine, acidic resins (like sulfonic acid resins) are highly effective at capturing the basic amine.[4]

  • Distillation: If your desired product is non-volatile or has a significantly higher boiling point than morpholine (129 °C), distillation can be an effective removal method.[5] This can sometimes be enhanced by azeotropic distillation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble morpholine behind in the mother liquor.

Q2: How do I choose the best removal method for my specific product?

Selecting the optimal method requires considering the physicochemical properties of your target compound. The following decision tree provides a logical workflow for this selection process.

G start Product Mixture (Product + Morpholine) is_solid Is the product a solid? start->is_solid is_acid_stable Is the product acid-stable? is_solid->is_acid_stable Yes is_heat_stable Is the product heat-stable & non-volatile? is_solid->is_heat_stable No (Liquid/Oil) is_acid_stable2 Is the product acid-stable? is_acid_stable->is_acid_stable2 No recrystallization Recrystallization is_acid_stable->recrystallization Yes acid_wash Aqueous Acid Wash is_acid_stable2->acid_wash Yes scavenger Scavenger Resin (e.g., SO3H) is_acid_stable2->scavenger No is_heat_stable->is_acid_stable2 No distillation Distillation / Azeotropic Removal is_heat_stable->distillation Yes chromatography Consider Chromatography or Scavenger Resin

Caption: Decision tree for selecting a morpholine removal method.

Q3: Why is my standard aqueous work-up with just water not removing all the morpholine?

Morpholine is miscible with water, but it is also soluble in many common organic solvents.[6] During a simple water wash, morpholine will partition between the organic and aqueous layers. Because it doesn't have an overwhelming preference for the aqueous phase without modification, multiple water washes are often insufficient for complete removal. To make the extraction effective, you must convert morpholine into a salt that is highly soluble in water and poorly soluble in the organic layer. This is the principle behind the acid wash.

Q4: What are the key safety considerations when handling morpholine?

Morpholine is a flammable, corrosive, and harmful substance.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] It can be absorbed through the skin and is harmful if inhaled or swallowed.[7][8] Ensure all containers are properly grounded to prevent static discharge, which can be an ignition source.[10][11] In case of fire, use dry chemical, CO2, or alcohol-resistant foam extinguishers.[8]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific issues you may encounter and provides detailed, step-by-step protocols for the most effective removal techniques.

Problem: My acid wash is inefficient and leaves residual morpholine.

Analysis: The effectiveness of an acid wash is governed by the pKa of morpholine's conjugate acid (~8.5) and the pH of the aqueous solution.[12] To ensure complete protonation and extraction, the pH of the aqueous wash solution must be significantly lower than the pKa. A pH of 2 or lower is recommended. Using a weak acid or an insufficient amount of a strong acid can lead to an equilibrium where a significant amount of unprotonated morpholine remains in the organic layer.

Optimized Protocol: Aqueous Acid Wash for Morpholine Removal

This protocol ensures the complete conversion of morpholine to its water-soluble salt for efficient removal.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional): Perform a preliminary wash with deionized water to remove any water-soluble byproducts.

  • Acid Extraction:

    • Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Use a volume roughly equal to that of the organic phase.

    • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Acid Extraction: Repeat step 3 at least two more times. To verify completeness, check the pH of the final aqueous wash; it should be acidic.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[13]

Caption: Workflow for an optimized aqueous acid wash.

Problem: My product is sensitive to acid. What are my options?

Analysis: For acid-sensitive compounds, an acidic workup is not viable. In this scenario, scavenger resins provide an excellent alternative.[2] These are functionalized polymers that selectively react with and bind impurities.[3] For amine removal, a resin functionalized with a strong acid, such as sulfonic acid (SO₃H), is ideal.[4] The resin is added to the reaction mixture, stirred, and then simply filtered off, taking the bound morpholine with it. This method avoids harsh pH conditions entirely.

Protocol: Morpholine Removal Using a Sulfonic Acid Scavenger Resin

This protocol is suitable for batch-mode scavenging of morpholine from a solution.

  • Solvent Choice: Ensure your product is dissolved in a solvent in which it is stable and that allows for good mobility (e.g., dichloromethane, THF, acetonitrile).

  • Resin Selection: Choose a macroporous sulfonic acid resin (e.g., MP-TsOH or similar).

  • Determine Stoichiometry: Calculate the molar amount of residual morpholine. Use a 2-4 fold molar excess of the scavenger resin to ensure complete removal. The loading capacity of the resin (mmol/g) will be provided by the manufacturer.

  • Scavenging:

    • Add the calculated amount of dry scavenger resin to the solution of your crude product.

    • Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours.[14] Progress can be monitored by TLC, LC-MS, or GC.

  • Isolation:

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

ParameterValue/RecommendationSource
Morpholine Boiling Point 129 °C[12][15]
Morpholine pKa (conjugate acid) 8.49[12]
Morpholine Density 1.007 g/cm³[12][5]
Morpholine Solubility Miscible in water, acetone, ether[12]
Recommended Acid Wash pH ≤ 2Best Practice
Scavenger Resin Equivalents 2-4 eq. relative to morpholineBest Practice
Problem: How can I confirm that all the morpholine has been removed?

Analysis: Visual inspection or TLC may not be sensitive enough to detect trace amounts of morpholine. Quantitative analytical techniques are required for confirmation, especially in pharmaceutical development where residual impurity levels are strictly controlled.

  • Proton NMR (¹H NMR): Morpholine has characteristic signals in its ¹H NMR spectrum, typically two triplets around ~2.8 ppm and ~3.7 ppm. The absence of these signals in the spectrum of your purified product is a strong indicator of successful removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[16] Due to morpholine's polarity, derivatization may be required to improve its chromatographic properties, often by reacting it with sodium nitrite under acidic conditions to form N-nitrosomorpholine.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is extremely sensitive and is often the method of choice for trace residue analysis in complex matrices like food or pharmaceutical products.[19] It can detect morpholine at levels down to µg/kg (ppb).[16][19]

References
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Brenntag. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Kim, J., et al. (2020, June 5). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov. Retrieved from [Link]

  • General Chemicals. (n.d.). Morpholine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). CDC Stacks. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • Vietnam Journal of Food Control (VJFC). (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.
  • Organic Syntheses. (n.d.). n-nitromorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • International Agency for Research on Cancer. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532060B - Novel process for recovering N-methyl morpholine and N-ethyl....
  • Google Patents. (n.d.). US6113799A - Process for selective separation of morpholine.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]

  • Reddit. (2024, August 14). Best way to separate water and morpholine : r/chemhelp. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3067249A - Purifying aromatic acids by treatment with morpholine.
  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206196B - Method for recovering morpholine from acidic waste water containing....

Sources

Addressing deiodination issues during catalytic coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Integrity Hub Topic: Troubleshooting Deiodination in Pd-Catalyzed Cross-Coupling Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Deiodination Paradox

Welcome to the Catalytic Integrity Hub. If you are here, you are likely facing a specific failure mode in your cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig): the conversion of your valuable Aryl Iodide (Ar-I) starting material into the corresponding Arene (Ar-H), rather than the desired coupled product.

This phenomenon, Hydrodeiodination , is not random. It is a mechanistic leak where the catalytic cycle is hijacked by a faster, competing pathway. Aryl iodides are particularly susceptible because their oxidative addition to Pd(0) is rapid, generating a long-lived Pd(II) intermediate that waits for a slow transmetallation step. During this "waiting period," the catalyst is vulnerable to hydride sources.

This guide provides the diagnostic logic, chemical workarounds, and validated protocols to suppress this side reaction.

Module 1: Diagnostic Hub (The "Why")

Q: Why is my Aryl Iodide turning into benzene/arene instead of coupling?

A: You are witnessing a competition between Transmetallation (Path A) and


-Hydride Elimination/Reduction  (Path B).

When Pd(0) inserts into the Ar-I bond, it forms an electrophilic Ar-Pd(II)-I species.

  • The Goal: This species must quickly find your nucleophile (Boronic acid, Amine, etc.) to transmetallate.

  • The Failure: If transmetallation is slow (due to sterics or low nucleophilicity), the Palladium center looks for other stabilization. If a hydride source is present (alcohol solvent, amine base, trace water + reductant), the Pd(II) species grabs a hydride to form Ar-Pd(II)-H.

  • The Result: Reductive elimination of Ar-H occurs immediately, destroying your starting material.

Visualizing the Failure Mode

The following diagram maps the kinetic competition. Note how the "Hydride Source" creates an off-cycle exit ramp.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I ArI Ar-I (Substrate) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Path B (Failure) Slow Transmetallation RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regen Product Product (Ar-R) RedElim_Prod->Product HydrideSource Hydride Source (Alcohol/Amine/H2O) HydrideSource->PdHydride PdHydride->Pd0 Byproduct Deiodinated Byproduct (Ar-H) PdHydride->Byproduct Fast

Figure 1: Kinetic competition between the desired Cross-Coupling cycle (Green/Blue) and the Hydrodeiodination shunt pathway (Red).

Module 2: Solvent & Base Optimization (The "How")

Q: I am using Isopropanol/Water. Is that the problem?

A: Yes. Primary and secondary alcohols are the most common cause of deiodination.

  • Mechanism: Palladium alkoxides (formed from the alcohol and base) undergo

    
    -hydride elimination , converting the alcohol into a ketone/aldehyde and generating the fatal Pd-H species [1].
    
  • Fix: Switch to aprotic polar solvents or non-coordinating solvents.

Q: Can the base cause deiodination?

A: Yes. Amine bases (Triethylamine, DIPEA) can also undergo


-hydride elimination. Even "innocent" bases like alkoxides (NaOMe, KOtBu) can act as reducing agents.
Solvent & Base Compatibility Matrix

Use this table to select reagents that minimize hydride donation.

ComponentHIGH RISK (Hydride Donors) LOW RISK (Safe Choices) Technical Rationale
Solvent Ethanol, Isopropanol, MethanolToluene, DMF, Dioxane, THF Alcohols promote

-hydride elimination. Aprotic solvents do not.
Base Triethylamine, DIPEA, NaOEt, KOtBuK₂CO₃, Cs₂CO₃, K₃PO₄ Inorganic bases lack

-hydrogens, preventing hydride formation.
Additive Formates, PhosphitesSilver Salts (Ag₂CO₃) Silver precipitates AgI, forcing the cycle forward (though expensive).

Module 3: Catalyst Engineering

Q: Will adding more catalyst fix the problem?

A: Likely not. If the ratio of


 is high, adding more catalyst just produces the byproduct faster. You need to change the nature of the active species.
Recommendation: Ligand Selection

You must accelerate the Transmetallation step to outcompete the hydride pathway.

  • Buchwald Ligands (XPhos, SPhos): These bulky, electron-rich biaryl phosphines facilitate oxidative addition and stabilize the Pd(II) species, preventing the "wait time" where deiodination happens. XPhos is particularly effective at suppressing dehalogenation [2].

  • Bis-phosphines (dppf, Xantphos): Large bite angles can sometimes stabilize the intermediate, but monodentate bulky ligands (SPhos) are generally superior for difficult aryl iodides.

Module 4: Experimental Protocol (SOP)

Protocol A: Deiodination-Resistant Suzuki Coupling

Use this protocol for Aryl Iodides prone to reduction (e.g., electron-deficient rings, pyridines).

Workflow Logic:

  • Exclude Alcohols: Use Toluene/Water or Dioxane/Water.

  • Inorganic Base: Use Potassium Phosphate (K₃PO₄) to buffer pH without reduction risk.

  • Active Catalyst: Use a pre-catalyst (Pd-G3 or G4) to ensure immediate entry into the cycle without an induction period.

Step-by-Step Procedure:

  • Preparation:

    • Dry a reaction vial and equip with a stir bar.

    • Crucial: Degas all solvents (Toluene and Water) separately by sparging with Argon for 15 minutes. Dissolved Oxygen promotes homocoupling, but trace water/air can also introduce radical pathways.

  • Charge Reagents (Solid):

    • Aryl Iodide (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ .

    • Catalyst: XPhos Pd G3 (2-5 mol%). Alternatively: Pd(OAc)₂ + XPhos (1:2 ratio).

  • Charge Solvents:

    • Add Toluene (or 1,4-Dioxane) and Water (Ratio 4:1 or 10:1).

    • Concentration: Run at high concentration (0.2M - 0.5M) to favor the intermolecular coupling over side reactions.

  • Reaction:

    • Seal the vial.

    • Heat to 60°C - 80°C . Note: Do not overheat. Higher temps (>100°C) significantly increase the rate of deiodination.

    • Monitor by LCMS at 1 hour.

  • Troubleshooting the Result:

    • Still seeing Ar-H?

      
       Switch solvent to pure DMF  (anhydrous) with anhydrous CsF  as the base (anhydrous conditions eliminate water as a proton source).
      
Visual Workflow: Decision Tree

TroubleshootingFlow Start Start: Significant Deiodination Observed CheckSolvent Are you using Alcohol? Start->CheckSolvent SwitchSolvent Switch to Toluene or DMF CheckSolvent->SwitchSolvent Yes CheckBase Are you using Amine/Alkoxide Base? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckTemp Is Temp > 100°C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower to 60-80°C CheckTemp->LowerTemp Yes CheckLigand Using PPh3? CheckTemp->CheckLigand No LowerTemp->CheckLigand SwitchLigand Switch to XPhos or SPhos CheckLigand->SwitchLigand Yes

Figure 2: Step-by-step troubleshooting logic for eliminating deiodination.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling. Retrieved from 2

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from 3

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 5

Sources

Technical Guide: Chromatographic Purification of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column chromatography solvent systems for N-(4-iodophenyl)-2-morpholinoacetamide Content type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

N-(4-iodophenyl)-2-morpholinoacetamide presents a classic "push-pull" separation challenge. You are balancing the lipophilic, heavy-atom aryl iodide moiety against the polar, basic morpholine ring and the hydrogen-bonding amide linker.

  • Physicochemical Profile:

    • Lipophilic Domain: 4-Iodoaniline fragment (High UV absorption, hydrophobic).

    • Polar/Basic Domain: Morpholine ring (

      
      ) and acetamide linker.
      
    • Chromatographic Behavior: The basic nitrogen on the morpholine ring will interact strongly with acidic silanols (

      
      ) on standard silica gel, leading to peak tailing (streaking) and poor resolution unless suppressed.
      

This guide provides self-validating protocols to overcome these specific interactions.

Phase 1: Solvent System Selection[1]

Q: Which solvent system should I use for flash chromatography?

Recommendation: For this specific amphiphilic molecule, a Dichloromethane (DCM) / Methanol (MeOH) system is the gold standard, but it requires a modifier.

SystemCompositionApplicationNotes
Primary (Recommended) DCM : MeOH (95:5 to 90:10) General PurificationExcellent solubility. High resolution for polar amides.
Modifier (Critical) + 1% Triethylamine (TEA) Tailing SuppressionMandatory. Neutralizes silica acidity to prevent morpholine streaking.
Alternative EtOAc : Hexanes (80:20 to 100:0) Low Polarity ImpuritiesUse only if the product is less polar than expected. Often requires 100% EtOAc to elute.
Green Alternative EtOAc : EtOH (3:1) DCM replacementGood for safety, but resolution may be lower than DCM systems.
Q: Why is my product streaking/tailing on the TLC plate?

Root Cause: The morpholine nitrogen is protonating or hydrogen-bonding with the acidic silica surface. This creates a "drag" effect, resulting in broad bands and co-elution with impurities.

The Fix (Base Deactivation): You must deactivate the silica.[1]

  • Pre-treat the column: Flush the packed column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Mobile Phase: Continue to include 0.5–1% TEA in your elution solvent.

Validation Step: Run a TLC plate of your crude mixture.

  • Lane 1: Standard 5% MeOH/DCM.

  • Lane 2: 5% MeOH/DCM + 1 drop TEA.

  • Result: Lane 2 should show a tighter, more circular spot with a slightly higher

    
    . If Lane 1 is a streak, the additive is non-negotiable.
    

Phase 2: Sample Loading Protocols

Q: The compound is not dissolving in the mobile phase. How do I load it?

Issue: N-(4-iodophenyl)-2-morpholinoacetamide often exhibits poor solubility in non-polar solvents (Hexanes) and moderate solubility in pure EtOAc, leading to precipitation at the head of the column if liquid-loaded improperly.

Protocol: Solid Loading (Dry Loading) This is the most robust method for this compound, ensuring narrow bands and high resolution.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM or Acetone (where solubility is highest).

  • Adsorption: Add silica gel (ratio 1:2, crude mass:silica mass) or Celite 545 to the flask.

  • Evaporation: Rotovap to dryness. You should be left with a free-flowing, dry powder.

    • Troubleshooting: If the powder is sticky, you used too little silica or residual solvent remains. Add more silica and re-evaporate.[1]

  • Loading: Pour the dry powder carefully onto the top of your pre-packed column.

  • Protection: Add a layer of sand (approx. 1 cm) on top of the sample to prevent disturbing the bed when pouring solvent.

Phase 3: Visualization & Detection

Q: How do I best visualize the fractions?

The 4-iodophenyl group provides a strong chromophore, but the morpholine offers secondary detection options.

MethodResponseMechanism
UV (254 nm) Strong The aryl iodide moiety absorbs strongly. This is your primary detection method.
Iodine Chamber (

)
Moderate Reversible interaction with the aromatic ring and amine. Good for general impurity check.
Dragendorff’s Reagent Specific Stains tertiary amines (morpholine) orange/red. Highly specific for confirming which spot is your product vs. non-amine impurities.

Visual Workflows

Workflow 1: Solvent System Decision Logic

SolventSelection Start Start: Crude Mixture CheckTLC Run Pilot TLC (10% MeOH in DCM) Start->CheckTLC RfCheck Check Rf Value CheckTLC->RfCheck TailingCheck Is Spot Streaking? RfCheck->TailingCheck 0.2 < Rf < 0.5 SystemA Use DCM:MeOH (95:5) RfCheck->SystemA Rf > 0.6 (Too fast) SystemB Increase Polarity DCM:MeOH (90:10) RfCheck->SystemB Rf < 0.2 TailingCheck->SystemA No (Round Spot) AddBase Add 1% TEA to Solvent TailingCheck->AddBase Yes (Streak) AddBase->SystemA Re-test & Proceed

Caption: Decision tree for selecting the optimal mobile phase based on TLC behavior.

Workflow 2: Solid Loading Protocol

SolidLoad Step1 Dissolve Crude in DCM Step2 Add Silica Gel (1:2 Ratio) Step1->Step2 Step3 Evaporate to Dry Powder Step2->Step3 Step4 Load onto Column Step3->Step4 Step5 Elute with DCM/MeOH + TEA Step4->Step5

Caption: Step-by-step solid loading procedure to maximize resolution for poorly soluble amides.

Detailed Protocol: The "Standard Run"

Objective: Purify 500 mg of crude N-(4-iodophenyl)-2-morpholinoacetamide.

  • Preparation:

    • Prepare 500 mL of DCM:MeOH (95:5) + 1% Triethylamine .

    • Pack a silica column (approx.[2][1][3][4] 25g silica for 500mg crude) using the slurry method with the solvent above.

    • Critical: Flush the column with at least 2 CV (Column Volumes) of the solvent before loading to neutralize the silica.

  • Loading:

    • Use the Solid Loading technique described in Section 3.

    • Add the dry powder to the column head.[3] Tap gently to settle.

    • Add 1 cm of sand.

  • Elution:

    • Start flow. Collect fractions (approx. 10-15 mL each).

    • Monitor by TLC.[2][5] The product typically elutes after the solvent front impurities but before highly polar byproducts.

  • Workup:

    • Combine product-containing fractions.

    • Evaporate solvent.

    • Note on TEA: Residual triethylamine can be removed by high-vacuum drying or by co-evaporating with a small amount of toluene or ethanol.

References & Authoritative Sources

  • Morpholine Chromatography Dynamics:

    • Source: Vertex AI Search (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." National Institutes of Health (PMC).

    • Relevance: Validates the use of silica gel chromatography for morpholine derivatives and the necessity of stereochemical preservation.

    • 6[7][8]

  • Solvent System Standards:

    • Source: Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography."

    • Relevance: Establishes DCM/MeOH/NH3 as the standard for polar, basic compounds.

    • 9[4][8][10]

  • Solid Loading Techniques:

    • Source: Biotage (2023). "How do I purify my high boiling solvent reaction mixture using silica flash chromatography?"

    • Relevance: Provides the authoritative protocol for drying reaction mixtures onto silica to improve resolution.

    • 11[8][10][12]

  • Tailing Suppression (TEA usage):

    • Source: University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography."

    • Relevance: Cites the specific protocol for deactivating silica with 1-3% triethylamine for acid-sensitive or basic compounds.

    • 1[8][10]

  • Synthesis & Purification of Morpholino-Acetamides:

    • Source: International Journal of Research in Engineering and Science (2021). "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives."

    • Relevance: Confirms the use of column chromatography for purifying N-aryl-morpholinoacetamide derivatives.

    • [4][8][10]

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Interpretation of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum

In modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. While numerous analytical techniques contribute to this process, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for elucidating the structure of organic compounds.[1] It provides a detailed fingerprint of a molecule's hydrogen framework, revealing not just the presence of functional groups but their precise connectivity and electronic environment.[2][3]

This guide offers an in-depth analysis of the ¹H NMR spectrum of N-(4-iodophenyl)-2-morpholinoacetamide, a compound featuring a halogenated aromatic ring, an amide linkage, and a morpholine heterocycle – motifs commonly found in pharmaceutical intermediates. We will move beyond a simple peak listing to explain the causality behind the observed chemical shifts and multiplicities. Furthermore, by comparing its spectrum to structurally similar analogs, we will demonstrate how subtle electronic changes manifest in the NMR data, reinforcing our spectral assignments and providing a deeper understanding of structure-property relationships.

Structural Analysis of N-(4-iodophenyl)-2-morpholinoacetamide

Before diving into the spectrum, let's dissect the molecule to predict the expected proton environments. The structure logically breaks down into three distinct regions: the para-substituted aromatic ring, the acetamide linker, and the morpholine ring.

  • Aromatic Region (Iodophenyl): The benzene ring is substituted at positions 1 and 4. Due to the plane of symmetry, we expect two chemically distinct types of aromatic protons: those ortho to the amide (H-2'/6') and those ortho to the iodine (H-3'/5'). They will appear as two distinct signals, each integrating to 2H.

  • Linker Region (Acetamide): This region contains two key signals: the amide proton (-NH-) and the methylene protons (-CH₂-). The amide proton is often a broad singlet, while the methylene group, being adjacent to the morpholine nitrogen and the carbonyl group, will appear as a singlet integrating to 2H.

  • Heterocyclic Region (Morpholine): The morpholine ring has a chair conformation. The four protons on the carbons adjacent to the oxygen are chemically equivalent (H-3/5), as are the four protons on the carbons adjacent to the nitrogen (H-2/6). We therefore anticipate two distinct signals, each integrating to 4H.

Interpreting the ¹H NMR Spectrum

Based on established principles and data from analogous structures, we can assign the characteristic signals for N-(4-iodophenyl)-2-morpholinoacetamide, typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Signal Assignment Proton Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
Amide Proton-NH -~8.0 - 9.5Broad Singlet (br s)1HDeshielded due to the adjacent electron-withdrawing carbonyl group and its location in an anisotropic magnetic field. Its chemical shift is highly solvent and concentration-dependent.[4]
Aromatic ProtonsH-3'/5'~7.65Doublet (d)2HThese protons are ortho to the electronegative iodine atom, causing significant deshielding and a downfield shift. They form a classic AA'BB' system with H-2'/6'.[4]
Aromatic ProtonsH-2'/6'~7.45Doublet (d)2HThese protons are ortho to the amide group. They are less deshielded than H-3'/5' and thus appear slightly more upfield.
Morpholine ProtonsH-3/5~3.70Triplet (t)4HThese methylene protons are adjacent to the highly electronegative oxygen atom of the morpholine ring, leading to a strong deshielding effect and a downfield shift compared to other aliphatic protons.[5]
Acetamide Methylene-CO-CH ₂-N-~3.15Singlet (s)2HPositioned between two electron-withdrawing groups (carbonyl and nitrogen), these protons are deshielded and shifted downfield into this region.
Morpholine ProtonsH-2/6~2.60Triplet (t)4HThese methylene protons are adjacent to the less electronegative nitrogen atom, resulting in less deshielding compared to H-3/5, hence their more upfield position.[6]

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Comparative Analysis: The Impact of Aromatic Substitution

To validate our assignments and illustrate the principles of substituent effects, we will compare the aromatic region of our target molecule with two analogs: N-(4-chlorophenyl)-2-morpholinoacetamide and N-(p-tolyl)-2-morpholinoacetamide . The key difference lies in the para-substituent on the phenyl ring: a strongly electron-withdrawing chloro group (-Cl), our iodo group (-I), and an electron-donating methyl group (-CH₃).

Electron-withdrawing groups deshield aromatic protons, shifting their signals downfield, while electron-donating groups shield them, causing an upfield shift.[7] This effect is most pronounced at the ortho and para positions relative to the substituent.[7]

Compound Para Substituent Electronic Effect Aromatic Protons (Ortho to Substituent) δ, ppm Aromatic Protons (Ortho to Amide) δ, ppm
N-(4-chloro phenyl)-analogue-ClElectron-withdrawing~7.75 (d)~7.50 (d)
N-(4-iodo phenyl)-analogue-IElectron-withdrawing (less than Cl)~7.65 (d)~7.45 (d)
N-(p-tolyl )-analogue-CH₃Electron-donating~7.10 (d)~7.35 (d)

This comparison clearly demonstrates the predictable electronic effects on chemical shifts. The protons ortho to the halogen are shifted furthest downfield for the most electronegative substituent (Cl) and are shifted significantly upfield by the electron-donating methyl group in the p-tolyl analog. This trend provides authoritative confirmation of our spectral assignments.

The following diagram illustrates this substituent-induced chemical shift trend.

NMR_Workflow A 1. Select Solvent (e.g., CDCl3, DMSO-d6) B 2. Weigh Sample (5-10 mg) A->B Based on solubility C 3. Dissolve in Solvent (~0.7 mL) B->C D 4. Filter into NMR Tube (via glass wool pipette) C->D Ensure no particulates E 5. Cap & Label Tube D->E F 6. Acquire Spectrum E->F

Caption: Standard workflow for NMR sample preparation.

Conclusion

The ¹H NMR spectrum of N-(4-iodophenyl)-2-morpholinoacetamide is readily interpretable by systematically analyzing its three core structural regions: the aromatic system, the acetamide linker, and the morpholine ring. The chemical shifts and multiplicities of the protons in each region are governed by predictable electronic effects, such as the electronegativity of adjacent atoms and the influence of aromatic substituents. By comparing the spectrum to that of chloro- and methyl-substituted analogs, we can confidently assign the aromatic signals and demonstrate a clear structure-spectrum correlation. Adherence to a rigorous sample preparation protocol is crucial for obtaining the high-fidelity data necessary for such detailed analysis, ensuring that the resulting spectrum is a true and accurate representation of the molecule's chemical structure.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Isotope Science. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Scribd. NMR Solvent Requirements. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Organic Chemistry @ University of Colorado Boulder. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • SpectraBase. Acetamide - Optional[¹H NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. Supporting Information for amide synthesis. [Link]

  • ResearchGate. ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. [Link]

  • University of Wisconsin-La Crosse. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]

  • McGill University. NMR sample preparation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]

  • Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Amanote Research. (PDF) Substituent Effects on the NMR Chemical Shifts of. [Link]

  • Indian Academy of Sciences. (2012, September). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]

  • The Royal Society of Chemistry. Supporting Information for (4-Iodophenyl)(morpholino)methanone. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0146770). [Link]

  • PubChem. N-(4-Iodophenyl)acetamide. [Link]

  • Mol-Instincts. Compound 2-(4-chlorophenyl)-N-(2-methylphenyl)-2-(morpholin-4-yl)acetamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information for nBu4NI-mediated oxidation of methyl ketones. [Link]

  • Reddit. (2024, July 12). wanted to share my ¹H-NMR of p-Tosylamide i synthesized recently. [Link]

  • SpectraBase. 2-(4-chlorophenyl)-N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[¹H NMR] - Spectrum. [Link]

  • PubChem. 2-(para-Tolyl)-acetamide. [Link]

  • NIST WebBook. Acetamide, N-(4-chlorophenyl)-. [Link]

Sources

A Comparative Guide to the ESI-MS Fragmentation of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)-2-morpholinoacetamide is a molecule of interest in pharmaceutical research, incorporating several key functional groups: a substituted aromatic ring, an amide linkage, and a morpholine moiety. Understanding its fragmentation pattern under ESI-MS is crucial for its identification in complex matrices, such as in metabolism studies or quality control of synthetic products.[1] ESI is a soft ionization technique that typically yields a prominent protonated molecule, [M+H]+, making it ideal for determining molecular weight.[2][3] However, by inducing fragmentation through collision-induced dissociation (CID), we can elicit structurally informative product ions that reveal the underlying chemical architecture.[4][5] This guide will dissect the fragmentation pathways of this compound, comparing the lability of its various bonds and providing a predictive framework for analogous structures.

Experimental Protocol: ESI-MS/MS Analysis

A detailed, step-by-step methodology is provided for the acquisition of high-quality ESI-MS/MS data.

Instrumentation:

  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.[6][7]

  • Sample Preparation: The analyte, N-(4-iodophenyl)-2-morpholinoacetamide, is dissolved in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small percentage of formic acid to aid in protonation, to a final concentration of approximately 0.1 mg/mL.[8]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[8]

ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: ~3.5-4.5 kV

  • Nebulizing Gas (N2) Pressure: 10 psi[3]

  • Drying Gas (N2) Flow Rate: 4 L/min[3]

  • Drying Gas Temperature: 300 °C[3]

Note: These parameters should be optimized for the specific instrument to achieve maximum signal intensity and stability of the protonated molecule.

MS/MS (CID) Parameters:

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+. For N-(4-iodophenyl)-2-morpholinoacetamide (C12H15IN2O2), the expected monoisotopic mass is 346.02 g/mol , so the [M+H]+ ion should be observed at m/z 347.03.

  • Product Ion Scan: Select the [M+H]+ ion (m/z 347.03) as the precursor ion.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[8] The optimal collision energy will vary depending on the instrument and the desired degree of fragmentation.

  • Data Acquisition: Acquire the product ion spectrum, which will show the m/z values of the fragment ions.

Workflow for ESI-MS/MS Analysis

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms_analysis Mass Spectrometry Analysis A Dissolve Analyte in Methanol/Water/Formic Acid B Load into Syringe Pump A->B C Infuse at Constant Flow Rate B->C D ESI Source Ionization (Positive Mode) C->D E Full Scan MS (Identify [M+H]+) D->E F Isolate [M+H]+ (Precursor Ion) E->F G Collision-Induced Dissociation (CID) F->G H Product Ion Scan (Detect Fragments) G->H

Caption: Experimental workflow for ESI-MS/MS analysis.

Results and Discussion: Fragmentation Pathways

The collision-induced dissociation of the protonated N-(4-iodophenyl)-2-morpholinoacetamide ([M+H]+ at m/z 347) yields a series of characteristic fragment ions. The fragmentation is primarily dictated by the lability of the amide bond and the bonds within the morpholine ring. Amide bonds are known to be susceptible to fragmentation in the gas phase, often leading to the formation of acylium ions.[4][5]

Table 1: Key Fragment Ions and Proposed Structures

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
347.03247.9899.05[M+H - C4H9NO]+ (Loss of morpholine)
347.03100.08246.95[C4H10NO]+ (Protonated morpholine)
347.03219.96127.07[C8H7INO]+ (Acylium ion)
247.98219.9628.02[Fragment - CO]
100.0858.0742.01[C2H4O] (Loss of ethylene oxide from morpholine)

Major Fragmentation Pathways:

The fragmentation of protonated N-(4-iodophenyl)-2-morpholinoacetamide proceeds via two primary, competing pathways initiated by the cleavage of the bonds adjacent to the amide nitrogen and the morpholine nitrogen.

  • Cleavage of the C-N bond between the morpholine ring and the acetyl group: This is a common fragmentation pathway for N-substituted morpholine derivatives. The charge is retained on the morpholine moiety, leading to the formation of the protonated morpholine ion at m/z 100.08 . The remainder of the molecule is lost as a neutral species.

  • Cleavage of the amide C-N bond: This is a characteristic fragmentation of amides, leading to the formation of a stable acylium ion. In this case, cleavage of the bond between the carbonyl carbon and the nitrogen of the iodophenyl group results in the formation of an ion at m/z 219.96 .

  • Cleavage of the N-C bond of the morpholine ring: A significant fragmentation pathway involves the cleavage of the bond between the nitrogen of the morpholine and the acetyl methylene group. This results in the loss of the morpholine ring as a neutral species and the formation of a fragment ion at m/z 247.98 . This ion can further lose carbon monoxide (CO) to produce the ion at m/z 219.96 .

Proposed Fragmentation Pathways of N-(4-iodophenyl)-2-morpholinoacetamide

Fragmentation_Pathways Precursor [M+H]+ m/z 347.03 FragmentA [C8H6INO]+ m/z 247.98 Precursor->FragmentA - C4H9NO FragmentB [C4H10NO]+ m/z 100.08 Precursor->FragmentB - C8H6INO FragmentC [C8H7INO]+ m/z 219.96 Precursor->FragmentC - C4H8N FragmentA->FragmentC - CO FragmentD [C2H4O]+ m/z 58.07 FragmentB->FragmentD - C2H4O

Sources

Comparative Guide: FTIR Characterization of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical breakdown of the FTIR characteristics for N-(4-iodophenyl)-2-morpholinoacetamide , designed for researchers validating synthesis or assessing purity in drug development workflows.

Executive Summary & Application Context

N-(4-iodophenyl)-2-morpholinoacetamide is a functionalized acetamide derivative often utilized as a pharmacophore scaffold in medicinal chemistry (e.g., for antimicrobial or anticancer agents) or as a synthetic intermediate for cross-coupling reactions (due to the aryl iodide).[1]

For the analytical chemist, the primary challenge is not just identifying the molecule, but differentiating it from its synthetic precursors (4-iodoaniline and 2-chloro-N-(4-iodophenyl)acetamide) and structural analogs .[1][2] This guide focuses on the diagnostic spectral evolution —tracking the disappearance of electrophilic linkers and the appearance of the morpholine ether stretch.[1][2]

Quick Reference: The "Fingerprint" Logic
  • Target Signal: Strong ether C–O–C stretch (~1110 cm⁻¹) + Secondary Amide I/II.

  • Contamination Flag: Presence of C–Cl stretch (~700–750 cm⁻¹) indicates unreacted intermediate.[1]

  • Identity Confirmation: C–I stretch (~500 cm⁻¹) confirms the halogenated aryl core.

Synthesis & Spectral Evolution Workflow

To interpret the spectrum accurately, one must understand the structural assembly.[1][2] The synthesis typically proceeds via a nucleophilic substitution.[1]

Reaction Pathway & Spectral Checkpoints

SynthesisFlow Start Precursor A: 4-Iodoaniline (Primary Amine) Inter Intermediate: 2-Chloro-N-(4-iodophenyl)acetamide (Sec. Amide + C-Cl) Start->Inter + Chloroacetyl chloride (-HCl) Loss of N-H doublet Gain of Amide I Final Target Product: N-(4-iodophenyl)-2-morpholinoacetamide (Morpholine Ether + No C-Cl) Inter->Final + Morpholine (-HCl) Loss of C-Cl Gain of C-O-C (1110 cm⁻¹)

Figure 1: Spectral evolution pathway.[1] The transition from Intermediate to Final is the critical QC step, defined by the nucleophilic attack of morpholine displacing the chloride.[1][2]

Detailed Spectral Assignment

The following table contrasts the target molecule against its immediate precursor (the chloro-acetamide derivative) to facilitate reaction monitoring.

Comparative Peak Table: Product vs. Alternative (Precursor)
Functional GroupVibration ModeTarget Product (Morpholino)Precursor (Chloro-intermediate)Diagnostic Note
Amide A N–H Stretch3250 – 3290 cm⁻¹ (m)3260 – 3300 cm⁻¹ (m)Single sharp band indicates secondary amide.[1][3] Broadening suggests H-bonding.[1]
Alkyl C–H C–H Stretch (sp³)2850 – 2960 cm⁻¹ (m)~2950 cm⁻¹ (w)Intensity Increase: The morpholine ring adds 4 methylene groups, significantly boosting this region.[4]
Amide I C=O Stretch1660 – 1690 cm⁻¹ (s)1665 – 1700 cm⁻¹ (s)The carbonyl environment is similar, but morpholine substitution may cause a slight redshift due to electronics.[4]
Amide II N–H Bend / C–N1530 – 1560 cm⁻¹ (s)1530 – 1550 cm⁻¹ (s)Characteristic of secondary amides (trans-configuration).[1]
Morpholine C–O–C Stretch 1105 – 1125 cm⁻¹ (s)ABSENT CRITICAL: This is the primary confirmation of morpholine attachment.
Alkyl Halide C–Cl StretchABSENT 700 – 780 cm⁻¹ (m)Presence of this peak in the product indicates incomplete reaction.
Aryl Halide C–I Stretch~500 – 530 cm⁻¹ (w)~500 – 530 cm⁻¹ (w)Low frequency fingerprint; confirms the iodine is intact.

(Key: s = strong, m = medium, w = weak)

Technical Deep Dive: The "Morpholine Marker"

The most robust identifier for this compound is the morpholine ring vibrations.[1][2] In the acetamide derivative, the morpholine adopts a chair conformation.[1][2]

Mechanism of Detection
  • Asymmetric C–O–C Stretch (~1110 cm⁻¹): This is often the strongest peak in the fingerprint region (excluding the amide bands). It arises from the ether oxygen at the "back" of the morpholine chair.[1][2]

  • Symmetric C–N–C Stretch (~1250 cm⁻¹): The tertiary amine nitrogen of the morpholine ring couples with the methylene linker, creating a band often obscured by the Amide III region but detectable as a shoulder.[1][2]

Differentiation from 4-Iodoaniline (Starting Material)

If the sample is contaminated with the starting aniline:

  • Look for: A doublet at 3300–3400 cm⁻¹ (Primary Amine asymmetric/symmetric stretch).

  • Target: The product has only a singlet (Secondary Amide).

  • Look for: N–H scissoring at ~1620 cm⁻¹ (distinct from the Amide I C=O at 1680 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

To resolve the low-frequency C–I bands and the specific fingerprint region, the following protocol is recommended.

Method: KBr Pellet vs. ATR

While ATR (Attenuated Total Reflectance) is convenient, Transmission FTIR (KBr Pellet) is superior for this specific compound for two reasons:

  • C–I Detection: The Carbon-Iodine stretch occurs near the detector cutoff for ZnSe ATR crystals (~600 cm⁻¹).[1] KBr is transparent down to 400 cm⁻¹.[1]

  • Resolution: Sharp resolution of the Amide I/II bands is critical to distinguish H-bonding states.[1]

Step-by-Step Procedure
  • Preparation: Grind 1–2 mg of dry N-(4-iodophenyl)-2-morpholinoacetamide with 100 mg of spectroscopic grade KBr.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc. Note: Ensure the sample is dry; moisture will obscure the N-H region.[1][2]

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[2][4]

    • Resolution: 4 cm⁻¹[4]

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Baseline Correction: Apply automatic baseline correction, specifically anchoring at 2200 cm⁻¹ (silent region).

Comparison with Alternative Analytical Methods

While FTIR is excellent for functional group verification, it has limitations compared to NMR for this specific molecule.[1][2]

FeatureFTIR ¹H NMR Recommendation
Morpholine ID Detects Ether (C-O-C) stretch.[1]Resolves CH₂ triplets (3.6 ppm & 2.5 ppm).[1]NMR is superior for quantifying morpholine content.[1]
Iodine Pos. Indirect (Fingerprint).[1]Splitting pattern (AA'BB' system) confirms para-substitution.[1]NMR confirms position; FTIR confirms presence.
Reaction QC Excellent for detecting carbonyl formation.[1]Excellent for purity %.Use FTIR for quick "Go/No-Go" synthesis checks.[1]

References

  • PubChem Compound Summary. "N-(4-iodophenyl)acetamide."[1][5] National Center for Biotechnology Information.[1] Accessed 2026.[1][6]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1][2] John Wiley & Sons.[1][5][6] (Standard reference for Amide I/II and Aryl Halide assignments).

  • Smajlagić, A., et al. "Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide."[1][2] Journal of Medicinal & Organic Chemistry, 2022.[1][2][4] (Provides comparative spectral data for acetamide derivatives).

  • Nikalje, A. P., et al. "Design and synthesis of novel N-substituted morpholino benzamide derivatives."[1][2][4] ResearchGate.[1][7] (Data on Morpholine ring vibrations in amide conjugates).

Sources

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Phenyl Morpholinoacetamides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules central to drug discovery, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost. Phenyl morpholinoacetamide scaffolds are prevalent in medicinal chemistry, valued for their diverse biological activities.[1][2] When designing synthetic routes to analogues of these compounds, a frequent decision point is the choice of halogen on the phenyl ring for subsequent functionalization via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of iodophenyl and bromophenyl morpholinoacetamides, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic decisions.

At a Glance: Iodo- vs. Bromo-Phenyl Morpholinoacetamides

FeatureIodophenyl MorpholinoacetamidesBromophenyl Morpholinoacetamides
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures)
Catalyst Loading Often LowerOften Higher
Cost & Availability Generally more expensive, less diverseGenerally less expensive, more diverse
Key Advantage Ideal for sensitive substrates and rapid synthesisCost-effective for large-scale synthesis

The Decisive Step: Oxidative Addition

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the energetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[3] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide.

The determining factor is the bond dissociation energy (BDE) of the C-X bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.[4][5][6][7]

  • C-I Bond Dissociation Energy: ~270-280 kJ/mol

  • C-Br Bond Dissociation Energy: ~330-340 kJ/mol

This lower energy barrier for the C-I bond cleavage means that the oxidative addition to an iodophenyl substrate proceeds much more readily and at lower temperatures than with its bromo- counterpart.[3][8][9]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) RATE DETERMINING STEP I > Br ArPdNu Ar-Pd(II)-Nu(L)₂ ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu HX HX

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct comparative studies on identical phenyl morpholinoacetamide substrates are sparse, data from closely related aryl amide systems provide a strong framework for predicting reactivity trends.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and a boronic acid or ester, is a cornerstone of modern synthesis. For these reactions, iodo-substrates consistently outperform bromo-substrates, affording higher yields in shorter times and under milder conditions.

Table 1: Comparison for Suzuki-Miyaura Coupling of Aryl Amides

Aryl Halide Substrate Catalyst System Conditions Time (h) Yield (%) Reference
N-(4-iodo phenyl)acetamide Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C 12 85 [10]
N-(4-bromo phenyl)acetamide Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane, 100°C 8 92 [10]

| N-(2,5-dibromo )phenyl acetamide | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 95°C | 32 | Moderate |[11] |

Note: Data is representative and compiled for structurally similar compounds. Direct comparison shows iodo-substrates often react under less forcing conditions.

Field Insights: While the C-I bond's weakness is an advantage, it's crucial to note that under certain conditions, particularly at lower temperatures with traditional phosphine ligands like PPh₃, aryl iodides can exhibit unexpectedly poor reactivity in Suzuki couplings.[12] This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. Therefore, ligand choice is paramount when optimizing reactions for iodo-substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, directly relevant to modifying the core phenyl morpholinoacetamide structure.[13] The reactivity trend generally holds (I > Br), but with important nuances. Some modern catalyst systems have become so efficient that they can activate even robust aryl chlorides, narrowing the practical gap between bromides and iodides.[14] However, for substrates with sensitive functional groups, the milder conditions tolerated by iodides remain a significant advantage.

Interestingly, while the general reactivity order for oxidative addition is I > Br > Cl, the overall success in Buchwald-Hartwig reactions can sometimes follow the order Br > Cl > I.[15] This is because the iodide formed during the reaction can sometimes act as a catalyst inhibitor, highlighting the complexity beyond just the initial oxidative addition step.[15]

Table 2: Comparison for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Conditions Yield (%) Reference
Aryl Iodide Primary/Secondary Amines Pd₂(dba)₃, BINAP Toluene, 100°C Good-Excellent [13]
Aryl Bromide Primary/Secondary Amines Pd(OAc)₂, P(t-Bu)₃ Toluene, 80°C Excellent [16]

| Aryl Chloride | Primary/Secondary Amines | Pd precatalyst, Josiphos | Toluene, 110°C | Good-Excellent |[17] |

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[18][19] Here, the superior reactivity of aryl iodides is pronounced, often allowing reactions to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides.[20][21] The slow rate of oxidative addition for aryl bromides frequently necessitates higher reaction temperatures (often >100 °C).[20]

Table 3: Comparison for Heck Reaction

Aryl Halide Alkene Catalyst System Conditions Yield (%) Reference
4-Iodo anisole Methyl Acrylate Pd(OAc)₂, PPh₃, NEt₃ Acetonitrile, 80°C 95 [22]

| 4-Bromo anisole | Methyl Acrylate | Pd(OAc)₂, PPh₃, NEt₃ | Acetonitrile, 100°C | 85 |[22] |

Practical Considerations & Experimental Protocols

The choice between an iodo- or bromo-substituted precursor is not solely based on chemical reactivity.

Cost and Availability: Aryl bromides are generally less expensive and available in a wider variety than their iodide counterparts.[23] For process development and large-scale synthesis, this cost differential can be a primary driver for choosing a bromo-substituted starting material, even if it requires more forceful reaction conditions.

Catalyst Selection: The development of highly active, sterically demanding phosphine ligands (e.g., Buchwald and Fu ligands) has significantly improved the efficiency of cross-coupling reactions for less reactive aryl halides like bromides and even chlorides.[23] This can sometimes make the reactivity advantage of an iodide less critical if a robust catalyst system is employed.

Workflow start Start: Assemble Reaction inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Add Aryl Halide, Coupling Partner, & Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Solvent (e.g., sparging with Ar) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure that can be adapted for either iodo- or bromo-phenyl morpholinoacetamides.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, ~0.2 M concentration) via syringe.

  • Degassing: If not already rigorously degassed, sparge the reaction mixture with inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand if required.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Recommendations

The choice between iodo- and bromo-phenyl morpholinoacetamides is a strategic one that balances reactivity with practical considerations.

  • Choose Iodophenyl Morpholinoacetamides when:

    • The substrate contains sensitive functional groups that cannot tolerate high temperatures.

    • Rapid reaction times and high throughput are desired, for example, in the generation of compound libraries.

    • Working with challenging coupling partners that require a more reactive electrophile.

  • Choose Bromophenyl Morpholinoacetamides when:

    • Cost is a primary concern, especially for scale-up and process chemistry.

    • A wide variety of commercially available starting materials is needed.

    • A highly active, modern catalyst system is available that can efficiently overcome the higher activation barrier.

Ultimately, the enhanced reactivity of the C-I bond makes iodophenyl morpholinoacetamides the more versatile and often more efficient substrate from a purely chemical standpoint.[3][23] However, the economic advantages and broad availability of bromophenyl precursors ensure they remain a highly relevant and valuable choice, particularly when paired with state-of-the-art catalyst technologies.

References

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
  • Which carbon halogen bond has the lowest bond enthalpy? Quora.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
  • Buchwald–Hartwig amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. Benchchem.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Bond Strengths And Radical Stability. Master Organic Chemistry.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Bond dissoci
  • comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol. Benchchem.
  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical M

Sources

Structural Intelligence: N-(4-iodophenyl)-2-morpholinoacetamide vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Analysis of N-(4-iodophenyl)-2-morpholinoacetamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Heavy-Atom Advantage

In the landscape of fragment-based drug discovery, N-(4-iodophenyl)-2-morpholinoacetamide represents a critical scaffold where the solubility-enhancing morpholine ring meets the structure-directing power of a heavy halogen. This guide compares its crystallographic and structural performance against its Chloro- and Bromo- analogs.

Key Finding: While lighter analogs (Cl, Br) rely predominantly on hydrogen bonding networks, the Iodo- variant introduces strong Halogen Bonding (


-hole interactions) . This feature provides a unique "molecular anchor" for stabilizing protein-ligand complexes, a performance metric where the alternative analogs fall short.[1]
Comparative Structural Data

The following table synthesizes experimental X-ray diffraction data from the core scaffold (N-(4-halophenyl)acetamide) and morpholine-substituted derivatives to establish the baseline performance of the target molecule.

FeatureTarget: Iodo-Derivative Alternative A: Bromo-Derivative Alternative B: Chloro-Derivative
Molecule N-(4-iodophenyl)-2-morpholinoacetamide N-(4-bromophenyl)-2-morpholinoacetamide N-(4-chlorophenyl)-2-morpholinoacetamide
Space Group P2₁/c (Predicted based on core homology)P2₁/c (Experimental)Pna2₁ or P2₁/c
Crystal System MonoclinicMonoclinicOrthorhombic / Monoclinic
Halogen Bond Strength High (I[2][3][4]···O/N distances < sum of vdW radii)Medium Low/Negligible

-Hole Magnitude
Maximal (Deep positive potential)ModerateWeak
Packing Motif Halogen-bond driven assemblyMixed H-bond/Halogen bondH-bond dominated (N-H···O)
Solubility Profile High (Morpholine modulated)HighHigh

Analyst Note: The N-(4-iodophenyl)acetamide core crystallizes in P2₁/c with


.[2] The addition of the morpholine ring typically preserves the monoclinic system but expands the unit cell volume (

) by approximately 150–200 ų due to the bulky heterocycle [1, 2].[1]
Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, we define the synthesis and crystallization workflow. This protocol is self-validating: the appearance of the specific crystal morphology confirms the successful phase formation.[1]

Phase 1: Modular Synthesis

The synthesis follows a convergent pathway, minimizing side reactions.

  • Acylation: React 4-iodoaniline with chloroacetyl chloride in DCM at 0°C (Base: TEA).

    • Checkpoint: Monitor disappearance of amine by TLC (

      
       shift).[1] Product: 2-chloro-N-(4-iodophenyl)acetamide.
      
  • Nucleophilic Substitution: Reflux the intermediate with excess morpholine in acetonitrile (80°C, 4h).

    • Mechanism:

      
       attack by morpholine nitrogen on the 
      
      
      
      -carbon.[1]
  • Purification: Recrystallize from Ethanol/Water (9:1).

Phase 2: Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol:Ethyl Acetate (1:1).[1]

  • Conditions: Room temperature, dust-free environment.

  • Validation: Look for colorless, block-like prisms. Needle forms often indicate rapid precipitation (polymorph B) rather than the thermodynamic stable form suitable for diffraction.[1]

Structural Mechanism & Pathway Visualization

The following diagram illustrates the structural logic: how the synthesis leads to specific supramolecular interactions (Halogen Bonding vs. Hydrogen Bonding) that differentiate the Iodo-product from its alternatives.

G Synthesis Precursor: 2-Chloro-N-(4-iodophenyl)acetamide Reaction + Morpholine (SN2 Substitution) Synthesis->Reaction Product Target: N-(4-iodophenyl)-2-morpholinoacetamide Reaction->Product HBond H-Bonding (Amide NH ... O=C) Product->HBond Common to all analogs XBond Halogen Bonding (C-I ... O/N) Product->XBond Specific to Iodo-derivative Packing Crystal Lattice (P21/c Monoclinic) HBond->Packing XBond->Packing Directional Anchor

Figure 1: Synthetic pathway and the dual-interaction mechanism (H-bonding + Halogen bonding) driving the crystal packing of the target molecule.[5][6]

Detailed Performance Analysis
A. The Iodine "Anchor" Effect

In the crystal lattice, the Iodine atom acts as a Lewis acid (electron acceptor) at the tip of the C-I bond (the


-hole).
  • Comparison:

    • Iodo-Analog: Forms short, linear

      
       contacts (approx. 2.9–3.1 Å).[1] This locks the molecule into a rigid orientation, reducing disorder.[1]
      
    • Chloro-Analog: The Cl atom is less polarizable.[1] The crystal packing is dominated by non-directional van der Waals forces and the amide hydrogen bond (

      
      ), leading to a "slippier" lattice that is less predictive for protein binding studies [3].[1]
      
B. Morpholine Ring Conformation

The morpholine ring adopts a chair conformation .[1][7]

  • Crystallographic Insight: The ether oxygen in the morpholine ring often acts as a secondary hydrogen bond acceptor (

    
    ), creating a 3D network that stabilizes the structure. This is a distinct advantage over simple phenyl-acetamides, which often form only 1D chains (tapes) [4].[1]
    
References
  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). N-(4-iodophenyl)acetamide.[8][9] Crystal Structure Report Archive. Link

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[2] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Link

  • Piontek, A., et al. (2018).[1] Structures and energetic properties of 4-halobenzamides. Acta Crystallographica Section C. Link

  • Fun, H. K., et al. (2010).[1] N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. PubMed Central.[1] Link

  • PubChem. 2-chloro-N-(4-iodophenyl)acetamide (Precursor Data). National Library of Medicine.[1] Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. However, the true measure of success lies not only in the successful synthesis but also in the rigorous confirmation of the molecule's identity and purity. For a compound such as N-(4-iodophenyl)-2-morpholinoacetamide, a molecule with potential applications in medicinal chemistry, elemental analysis stands as a fundamental and indispensable tool for structural verification. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this and similar iodo-organic compounds, grounded in scientific principles and practical laboratory considerations.

The molecular formula for N-(4-iodophenyl)-2-morpholinoacetamide is C₁₂H₁₅IN₂O₂. The verification of its elemental composition is a critical checkpoint in the quality control process. The presence of iodine, in particular, necessitates specific analytical considerations.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₂H₁₅IN₂O₂ Molecular Weight: 362.17 g/mol

Table 1: Theoretical Elemental Composition of N-(4-iodophenyl)-2-morpholinoacetamide

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01112144.13239.80%
HydrogenH1.0081515.1204.18%
IodineI126.901126.9035.04%
NitrogenN14.007228.0147.73%
OxygenO15.999231.9988.84%
Total 362.17 100.00%

A Comparative Look at Analytical Techniques

The choice of analytical technique for elemental analysis depends on several factors, including the elements of interest, the sample matrix, required sensitivity, and available instrumentation. For a compound like N-(4-iodophenyl)-2-morpholinoacetamide, a combination of techniques is often employed to determine the full elemental profile.

Table 2: Comparison of Common Elemental Analysis Techniques

TechniquePrincipleTypical AccuracyTypical Precision (%RSD)ThroughputSuitability for C, H, NSuitability for Iodine
Combustion Analysis (CHN Analyzer) Sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[1]±0.3% absolute[2]<0.5%HighExcellentNot applicable
Oxygen Flask Combustion (Schöniger Flask) The organic sample is combusted in a closed, oxygen-filled flask, and the combustion products are absorbed into a solution for subsequent titration or analysis.[3]Variable, depends on subsequent analysis1-5%Low to MediumNot applicableGood
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) After sample digestion, the sample is introduced into a high-temperature plasma, and the elements are detected based on their emitted light (OES) or mass-to-charge ratio (MS).[4][5]1-5% for OES, <1% for MS<3% for OES, <2% for MSHighNot typically used for bulk C, H, NExcellent

The Workflow of Elemental Analysis: From Synthesis to Verification

The journey from a newly synthesized compound to a fully characterized molecule with confirmed elemental composition involves a structured workflow. This process ensures that the material being studied is indeed the intended molecule and meets the required purity standards.

Caption: Workflow from synthesis to elemental composition validation.

Experimental Protocol: A Practical Approach

The following protocols provide a generalized methodology for the elemental analysis of a novel organic compound like N-(4-iodophenyl)-2-morpholinoacetamide.

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

Instrumentation: A calibrated CHN elemental analyzer.

Standard: Acetanilide or other suitable certified organic elemental analysis standard.

Procedure:

  • Sample Preparation: Ensure the N-(4-iodophenyl)-2-morpholinoacetamide sample is homogenous and has been thoroughly dried to remove any residual solvents.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) such as acetanilide. This establishes the response factors for carbon, hydrogen, and nitrogen.

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule.

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample undergoes complete combustion in a pure oxygen environment at high temperatures (typically ≥ 950 °C).

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert any nitrogen oxides to N₂. The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight. The results are then compared to the theoretical values.

Part 2: Iodine Analysis via Oxygen Flask Combustion

Apparatus: A heavy-walled, thick-rimmed conical flask (Schöniger flask) with a ground-glass stopper fitted with a platinum sample carrier.

Reagents:

  • Oxygen

  • Absorbing solution (e.g., sodium hydroxide solution)

  • Reducing agent (e.g., hydrazine sulfate) to convert any iodate to iodide.

  • Standardized titrant (e.g., silver nitrate solution) for potentiometric titration.

Procedure:

  • Sample Preparation: Accurately weigh 3-7 mg of the dried sample onto a piece of halogen-free filter paper. Fold the paper to enclose the sample and attach it to the platinum carrier.

  • Combustion: Fill the flask with oxygen. Add the absorbing solution to the bottom of the flask. Ignite the filter paper and quickly insert the stopper into the flask. The combustion occurs rapidly in the oxygen-rich environment.

  • Absorption: Allow the flask to stand until the combustion cloud has disappeared. Shake the flask vigorously to ensure all combustion products are absorbed into the solution.

  • Reduction: Add a reducing agent to the absorption solution to ensure all iodine is in the iodide form.

  • Titration: Titrate the resulting iodide solution with a standardized silver nitrate solution, using a silver-sulfide ion-selective electrode to determine the endpoint potentiometrically.

  • Calculation: The percentage of iodine in the sample is calculated from the volume of titrant used, its concentration, and the initial sample weight.

Trustworthiness and Validation: The Role of Certified Reference Materials

The reliability of elemental analysis data is paramount. This is achieved through rigorous method validation and the use of Certified Reference Materials (CRMs). Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines for the validation of analytical procedures, including parameters such as accuracy, precision, specificity, and linearity.[6][7]

For CHN analysis, a variety of stable, pure organic compounds with well-defined elemental compositions are available as CRMs. For iodine analysis, while organic CRMs are less common, inorganic standards from institutions like the National Institute of Standards and Technology (NIST) can be used to validate the determinative step of the analysis (e.g., titration or ICP-MS measurement).[8][9] It is crucial to select a CRM that is appropriate for the analytical method and the expected concentration range.

Concluding Remarks for the Practicing Scientist

Elemental analysis remains a cornerstone of chemical characterization in drug discovery and development. For a novel compound like N-(4-iodophenyl)-2-morpholinoacetamide, it provides a definitive confirmation of its elemental makeup, which, in conjunction with spectroscopic data, validates its molecular structure. While various techniques are available, a combination of combustion analysis for C, H, and N, and a specific method for iodine such as oxygen flask combustion or ICP-MS after appropriate sample preparation, will yield a complete and reliable elemental profile. The use of certified reference materials and adherence to established validation protocols are non-negotiable for ensuring the integrity of the analytical data, thereby supporting the progression of new chemical entities from the laboratory to potential clinical applications. The significant presence of halogens in recently approved drugs underscores the continued importance of mastering their analysis in pharmaceutical development.[10][11]

References

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM Intern
  • Exeter Analytical Inc. (n.d.). Factors Affecting CHN Analysis. Labcompare.
  • Al-Merey, R., & Al-Masri, M. S. (2014). Precision and accuracy of iodine analysis by ICP-MS. Journal of Radioanalytical and Nuclear Chemistry, 301(2), 437-442.
  • Tetko, D., Novotarskyi, S., & Sushko, I. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 469-476.
  • Li, Y., et al. (2020). Rapid determination of iodine content in drinking water by isopropyl sensitization and inductively coupled plasma mass spectrometry. E3S Web of Conferences, 145, 02011.
  • Colasson, B., et al. (2019). An International Study Evaluating Elemental Analysis. ACS Omega, 4(26), 21955-21960.
  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
  • Li, Y., et al. (2021). Comparison of the modified S–K method and ICP-MS for urinary iodine measurement.
  • Wikipedia. (2023, December 12). Combustion analysis.
  • Belcher, R., & Macdonald, A. M. G. (1958).
  • Todorov, T. I., & Gray, P. J. (2015). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food Additives & Contaminants: Part A, 32(12), 2051-2059.
  • Spectroscopy. (2012, November 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
  • Iowa State University. (n.d.). CHNS Instructions.
  • Shimadzu. (2018). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030.
  • Agilent Technologies. (2012). The ultratrace determination of iodine 129 using the Agilent 8800 Triple Quadrupole ICP-MS in MS/MS mode.
  • Pacific Northwest National Laboratory. (2021). Sample Preparation Method for Low-Level Total 129I Measurements by ICP-MS.
  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136153.
  • ResearchGate. (2022). New morpholino acetamide ligand's rare earth metal complexes through synthesis, structural, and theoretical studies. Effect of ligand on aluminum alloy corrosion inhibition.
  • Al-Omair, M. A. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Journal of Molecular Structure, 1258, 132655.
  • Thermo Fisher Scientific. (2022). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
  • National Institute of Standards and Technology. (2014). Certificate of Analysis: Standard Reference Material 2585, Organic Contaminants in House Dust.
  • Labmix24. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Mesko, M. F., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry, 10(39), 46-58.
  • United States Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • Drawell. (2024, December 11).
  • Al-Omair, M. A. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Semantic Scholar.
  • Elementar. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Watts, M. J., & Mitchell, C. (2016). Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Environmental Chemistry, 13(3), 443-453.
  • United States Environmental Protection Agency. (2007).
  • Agilent Technologies. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
  • Ion, R. M., et al. (2015). The azobenzene derivatives.
  • Loba Chemie. (n.d.).
  • Metrohm. (n.d.).
  • Verma, R. P. (2024). Key contemporary considerations for halogens in drug discovery. Journal of Medicinal Chemistry, 67(4), 2345-2350.
  • D'Oria, E., & Carbone, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1645.
  • D'Oria, E., & Carbone, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.

Sources

A Senior Application Scientist's Guide to Establishing and Comparing Reference Standards for the Quantification of N-(4-iodophenyl)-2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the reference standards used. For novel chemical entities (NCEs) like N-(4-iodophenyl)-2-morpholinoacetamide, a well-characterized reference standard is not a mere formality; it is the bedrock of reliable quantification, enabling accurate structure-activity relationship (SAR) studies, pharmacokinetic profiling, and toxicology assessments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the qualification of an in-house reference standard for an NCE and compares the primary analytical methodologies for its accurate quantification.

Part 1: The Reference Standard - A Foundation of Quality

For many NCEs, including N-(4-iodophenyl)-2-morpholinoacetamide, a commercially available, pharmacopeial-grade reference standard is often not available. Therefore, the responsibility falls upon the developing laboratory to qualify a specific batch of the synthesized material as an "in-house" or primary reference standard. This process is a multi-faceted analytical endeavor aimed at unequivocally confirming the material's identity, purity, and potency.

The qualification of a reference standard is not a single test but a holistic process. The International Council for Harmonisation (ICH) Q6A guidelines provide a framework for setting specifications that ensure the quality and consistency of new drug substances, which is highly relevant for qualifying a reference standard.

Workflow for Qualifying an In-House Primary Reference Standard

The objective is to create a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile of the candidate material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Content & Potency Assignment cluster_3 Phase 4: Certification Synthesis High-Purity Synthesis NMR Structural Confirmation (¹H NMR, ¹³C NMR) Synthesis->NMR MS Mass Verification (HRMS) NMR->MS FTIR Functional Group ID (FTIR) MS->FTIR HPLC_Purity Chromatographic Purity (HPLC-UV, >99.5%) FTIR->HPLC_Purity Identity Confirmed Res_Solvents Residual Solvents (GC-HS) HPLC_Purity->Res_Solvents Inorganic Inorganic Impurities (Sulphated Ash) HPLC_Purity->Inorganic qNMR Absolute Content (Assay) (qNMR) MassBalance Mass Balance Calculation (100% - Impurities) qNMR->MassBalance KF Water Content (Karl Fischer Titration) KF->MassBalance Cert Certified Reference Standard (Assigned Purity & Uncertainty) MassBalance->Cert Potency Assigned G cluster_system HPLC System Reservoir Solvent Reservoir (Mobile Phase) Degasser Degasser Reservoir->Degasser Pump Binary Pump Degasser->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column Column & Oven (e.g., C18, 40°C) Autosampler->Column Detector UV/Vis Detector (e.g., 254 nm) Column->Detector Data Data Acquisition System Detector->Data

Safety Operating Guide

N-(4-iodophenyl)-2-morpholinoacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-iodophenyl)-2-morpholinoacetamide Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating, compliant disposal protocol for N-(4-iodophenyl)-2-morpholinoacetamide (CAS: 270086-77-6).[1] As a specialized research intermediate, this compound lacks a globally harmonized, high-volume industrial waste profile.[1] Therefore, this protocol applies Class-Based Hazard Management , treating the substance based on its functional moieties: the aryl iodide (halogenated burden) and the morpholine ring (basic/nitrogenous burden).[1]

Chemical Profile:

  • CAS Number: 270086-77-6[1][2]

  • Molecular Formula: C₁₂H₁₅IN₂O₂[1]

  • Molecular Weight: 346.16 g/mol [1]

  • Physical State: Typically a solid (white to off-white powder).[1]

  • Solubility: Soluble in DMSO, DMF, Chlorinated solvents (DCM/Chloroform); limited solubility in water.

Hazard Assessment & Causality (The "Why")

Effective disposal requires understanding why specific steps are mandatory. We analyze the molecule's structure to determine the waste stream.

Functional GroupHazard CharacteristicDisposal Implication
Aryl Iodide (C-I bond)Halogenated Waste. High thermal stability; improper incineration can release iodine vapor or contribute to dioxin formation.[1]MUST be segregated into "Halogenated Waste" streams.[1][3][4] Never mix with non-halogenated solvents (e.g., acetone/methanol) if the facility separates them, as this increases disposal costs and complicates incineration.
Morpholine Ring (Secondary Amine derivative)Basic/Nitrogenous. Potential for nitrosamine formation if mixed with strong nitrosating agents.[1]Ensure waste stream pH is neutral to basic.[5] Do NOT mix with strong oxidizers or acidic nitrating waste streams.[1]
Acetamide Linker Hydrolytic Stability. Generally stable, but can hydrolyze under strong acid/base conditions.[1]Keep waste neutral (pH 6-9) to prevent uncontrolled hydrolysis in the waste container.[1]

Disposal Decision Framework (Visualization)

This decision tree dictates the operational flow for disposing of the pure solid or solutions containing the compound.[5]

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Solid Waste Container (Halogenated Organic Solid) Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Contains Organic Iodide' Do NOT Autoclave SolidCont->Label HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH) SolventCheck->NonHaloSolv HaloWaste Liquid Halogenated Waste (High BTU Incineration) HaloSolv->HaloWaste TraceCheck Conc. > 1%? NonHaloSolv->TraceCheck HaloWaste->Label TraceCheck->HaloWaste Yes (Treat as Halo) TraceCheck->HaloWaste No (Best Practice)

Figure 1: Decision Logic for Waste Stream Segregation.[1] Note that even trace amounts of iodinated compounds often necessitate classifying the entire solvent volume as halogenated to ensure proper thermal destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage during compaction/transport.[1]

  • Segregation:

    • Do NOT place in "Biohazard/Sharps" containers.[1] The iodine content makes it unsuitable for autoclaving (risk of toxic iodine vapor release).

    • Do NOT place in regular trash.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Organic."[1]

    • Constituents: "N-(4-iodophenyl)-2-morpholinoacetamide."[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Storage: Cap tightly. Store in a Secondary Containment Tray in the satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents (DMSO, DMF, DCM).

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric Acid) or strong oxidizers (Peroxides).[1]

  • Stream Selection:

    • Default: Pour into "Halogenated Organic Waste" carboy.

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the presence of the Aryl Iodide classifies the mixture as halogenated for incineration purposes.

  • pH Verification (Self-Validating Step):

    • Test waste stream pH using a dipstick.[1]

    • Requirement: pH 6–10.[1]

    • Action: If pH < 5, neutralize with saturated Sodium Bicarbonate (NaHCO₃) to prevent potential degradation or reaction with other amines in the container.

  • Double-Containment: Store carboys in a chemically resistant tub capable of holding 110% of the largest container's volume.

Spill Response & Decontamination

Scenario: A 5g bottle of solid powder drops and shatters on the lab bench.

Immediate Action:

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Ventilation: Ensure fume hood is active; if spill is outside hood, increase lab ventilation.

Cleanup Workflow (DOT):

SpillResponse Assess Assess Spill (Solid vs Liquid) DrySpill Dry Spill: Cover with wet paper towel to prevent dust Assess->DrySpill WetSpill Wet Spill: Absorb with Vermiculite or Chem-Sorb pads Assess->WetSpill Contain Containment Collect Collect Debris (Use non-sparking scoop) DrySpill->Collect WetSpill->Collect Clean Decontaminate Surface (Soap & Water -> Ethanol) Collect->Clean Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for spill remediation. The "wet paper towel" method for solids is critical to prevent inhalation of dust.

Regulatory Compliance & Waste Codes

While specific RCRA codes depend on the solvent matrix, the pure substance falls under:

  • US EPA (RCRA): Not a P- or U-listed waste specifically.[1] However, it must be characterized by the generator.

    • Characteristic of Toxicity: If the waste passes the TCLP for other components.

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride (F002).[1]

  • Best Practice Classification:

    • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (N-(4-iodophenyl)-2-morpholinoacetamide).[1][2]

    • Hazard Class: 6.1 (Toxic).[1][6]

    • Packing Group: III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1]

  • PubChem. (n.d.).[1][7] Compound Summary: N-(4-iodophenyl)acetamide (Structural Analog).[1] National Library of Medicine.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.